Bromoacetamido-PEG5-azide
説明
Structure
2D Structure
特性
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFHNNLUORRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bromoacetamido-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG5-azide is a versatile heterobifunctional crosslinking reagent that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), enables the sequential and chemoselective conjugation of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and illustrates key reaction pathways and workflows.
The bromoacetamide moiety serves as a reactive handle for the alkylation of thiol groups, commonly found in cysteine residues of proteins and peptides. This reaction is highly efficient and proceeds under mild conditions. The azide group, on the other hand, is a bioorthogonal functional group that readily participates in "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high specificity, quantitative yields, and compatibility with biological systems. The PEG5 spacer, composed of five ethylene (B1197577) glycol units, imparts increased aqueous solubility to the molecule and the resulting conjugates, mitigating aggregation and improving pharmacokinetic properties.
This combination of features makes this compound an invaluable tool for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized surfaces for diagnostic and research applications.
Core Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₇BrN₄O₆ | [1][2] |
| Molecular Weight | 427.29 g/mol | [2] |
| CAS Number | 1415800-37-1 | [1][2] |
| Appearance | Colorless to light yellow viscous liquid | [3][4] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [3][5] |
| Storage Conditions | Store at -20°C, protect from moisture | [2][6] |
| Spacer Arm Length | 5 PEG units | [1] |
Reaction Mechanisms and Signaling Pathways
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. The following diagrams illustrate the primary reaction pathways.
References
- 1. This compound, CAS 1415800-37-1 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromoacetamido-PEG5 -Azide CAS#: 1415800-37-1 [m.chemicalbook.com]
- 4. This compound | PEG analogue | CAS# 1415800-37-1 | InvivoChem [invivochem.com]
- 5. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to Bromoacetamido-PEG5-azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG5-azide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring a thiol-reactive bromoacetamide group and a bioorthogonal azide (B81097) handle separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient linkage of diverse molecular entities. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the synthesis of advanced biotherapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in research and development settings.
Introduction
The development of targeted therapies, such as antibody-drug conjugates and PROTACs, has revolutionized the landscape of modern medicine. The efficacy of these complex biomolecules is critically dependent on the chemical linker that connects the targeting moiety to the payload or effector molecule. This compound is a sophisticated linker that offers a combination of desirable features:
-
Heterobifunctionality: It possesses two distinct reactive groups, a bromoacetamide moiety for reaction with thiols and an azide group for "click chemistry"[1].
-
Thiol-Specific Reactivity: The bromoacetamide group selectively reacts with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming a stable thioether bond[2].
-
Bioorthogonal Azide Group: The azide functionality allows for highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1].
-
PEGylated Spacer: The five-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, and its flexibility can be advantageous in optimizing the spatial orientation of the linked molecules[3].
This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this versatile linker in their work.
Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a bromoacetamide group at one terminus, an azide group at the other, and a central PEG5 chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C14H27BrN4O6 | [1][4] |
| Molecular Weight | 427.3 g/mol | [1][4] |
| CAS Number | 1415800-37-1 | [1][4] |
| Appearance | Viscous liquid, colorless to light yellow | MedChemExpress |
| Purity | ≥95% or >96% | [4] |
| Solubility | DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Applications in Bioconjugation
The unique properties of this compound make it an ideal reagent for a variety of bioconjugation applications, most notably in the construction of complex therapeutic molecules.
Synthesis of Dual Specific Bivalent Antibodies
A prime example of the utility of this compound is in the generation of dual specific bivalent antibodies. A recent study by Awuah et al. (2023) demonstrated the use of this linker to create a CS1-OKT3 dual specific bivalent antibody (CS1-dbBiTE) for immunotherapy against multiple myeloma[1][5]. In this approach, the bromoacetamide group is used to attach the linker to the reduced hinge region of one antibody, while the azide group is subsequently "clicked" to a second antibody that has been functionalized with a complementary alkyne group.
Development of PROTACs
This compound is also a valuable building block for the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The PEG5 spacer of this compound provides flexibility, which can facilitate the formation of a productive ternary complex[3]. The bromoacetamide and azide moieties allow for the sequential and specific attachment of the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a dual specific bivalent antibody, based on the work of Awuah et al. (2023)[5].
Materials and Reagents
-
Antibody 1 (e.g., anti-hu-OKT3)
-
Antibody 2 (e.g., anti-CS1)
-
This compound
-
Bromoacetamido-dibenzocyclooctyne (DBCO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting spin columns (e.g., Zeba, 7KDa MW cutoff)
-
Size exclusion chromatography (SEC) system (e.g., Superdex 200)
Step-by-Step Synthesis Protocol
Step 1: Antibody Reduction
-
Prepare a solution of Antibody 1 (e.g., anti-hu-OKT3) in PBS.
-
Add a 30-molar excess of TCEP and 1 mM EDTA.
-
Incubate the reaction mixture at 37°C for 2 hours under an inert atmosphere (e.g., Argon).
-
Remove the excess TCEP using a desalting spin column.
-
Repeat steps 1-4 for Antibody 2 (e.g., anti-CS1).
Step 2: Alkylation of Reduced Antibodies
-
To the reduced Antibody 1, add a 20-fold molar excess of this compound.
-
Incubate the reaction at room temperature overnight under an inert atmosphere.
-
Remove the excess this compound by dialysis against PBS (2L x 5 changes). This yields Antibody 1-PEG5-Azide.
-
To the reduced Antibody 2, add a 20-fold molar excess of Bromoacetamido-DBCO.
-
Incubate the reaction at room temperature overnight under an inert atmosphere.
-
Remove the excess Bromoacetamido-DBCO by dialysis against PBS (2L x 5 changes). This yields Antibody 2-DBCO.
Step 3: Click Chemistry Conjugation
-
Mix equimolar amounts of Antibody 1-PEG5-Azide and Antibody 2-DBCO in PBS, pH 7.4.
-
Allow the reaction to proceed at room temperature for 2 days under an inert atmosphere.
Step 4: Purification of the Bivalent Antibody
-
Purify the reaction mixture using size exclusion chromatography (SEC) on a Superdex 200 column with PBS as the mobile phase at a flow rate of 0.5 mL/min.
-
Collect the fraction corresponding to the 300 kDa product, which is the desired dual specific bivalent antibody[5].
-
Concentrate the purified antibody using an appropriate centrifugal filter device.
Characterization of the Conjugate
-
Size Exclusion Chromatography (SEC): Analyze the purified product by SEC to confirm the formation of the 300 kDa conjugate and the removal of the unreacted 150 kDa antibodies[5].
-
SDS-PAGE: Run non-reducing SDS-PAGE to visualize the shift in molecular weight corresponding to the formation of the bivalent antibody[5].
-
Mass Spectrometry: Confirm the conjugation by mass spectrometry (e.g., Agilent 6520 QTOF) to determine the number of linker molecules attached to each antibody chain.
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Ex-vivo CS1-OKT3 dual specific bivalent antibody-armed effector T cells mediate cellular immunity against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of dual specific bivalent BiTEs (dbBIspecific T-cell engaging antibodies) for cellular immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Bromoacetamido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Bromoacetamido-PEG5-azide, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The document details the synthetic pathway, experimental protocols, and the relevant biological context for its application.
Introduction
This compound is a valuable chemical tool in the field of chemical biology and drug discovery. It incorporates three key functional elements: a bromoacetamide group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097). This unique combination of functionalities allows for the sequential or orthogonal conjugation of different molecules. The bromoacetamide moiety readily reacts with thiol groups, making it ideal for linking to cysteine residues in proteins. The azide group enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to alkyne-containing molecules. The hydrophilic PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. A primary application of this linker is in the construction of PROTACs, which are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C14H27BrN4O6 |
| Molecular Weight | 427.3 g/mol |
| CAS Number | 1415800-37-1 |
| Appearance | Colorless to light yellow viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from commercially available 15-hydroxy-4,7,10,13-pentaoxa-1-pentadecanamine. The overall synthetic scheme is depicted below.
Caption: Overall synthesis pathway for this compound.
The first stage involves the conversion of the terminal hydroxyl group of the PEG chain to an amine, yielding the key intermediate, Amino-PEG5-azide. The second stage is the acylation of the newly formed primary amine with a bromoacetylating agent to furnish the final product.
Experimental Protocols
Synthesis of Amino-PEG5-azide (Intermediate)
This procedure is adapted from established methods for the conversion of hydroxyl-terminated PEGs to amino-terminated PEGs.
Materials:
-
1-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)ethyl azide
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium azide (NaN3)
-
Zinc dust (Zn)
-
Ammonium (B1175870) chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Mesylation: Dissolve 1-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)ethyl azide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Azidation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude mesylate in N,N-dimethylformamide and add sodium azide (5 equivalents). Heat the mixture to 80-90°C and stir for 24 hours.
-
Reduction: Cool the reaction mixture to room temperature. Add deionized water, followed by ammonium chloride (4 equivalents) and zinc dust (2 equivalents). Heat the mixture to 80°C and stir for 48-72 hours.
-
Work-up and Purification: After cooling to room temperature, add 1 M NaOH to the mixture and extract with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Amino-PEG5-azide. The product can be further purified by column chromatography if necessary.
Synthesis of this compound (Final Product)
Materials:
-
Amino-PEG5-azide
-
Bromoacetyl chloride or Bromoacetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Acylation: Dissolve Amino-PEG5-azide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C. Add a solution of bromoacetyl chloride (1.1 equivalents) or bromoacetic anhydride (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
Characterization Data
The synthesized product should be characterized to confirm its identity and purity. The expected data is summarized in Table 2.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the PEG backbone protons, the bromoacetyl methylene (B1212753) protons, and the methylene protons adjacent to the amide and azide functionalities. |
| ¹³C NMR | Resonances for the carbons of the PEG chain, the bromoacetyl group, and the carbons adjacent to the nitrogen atoms. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass. |
| FT-IR | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and N≡N stretching (azide). |
Application in PROTAC Technology
This compound serves as a heterobifunctional linker in the synthesis of PROTACs. The PROTAC molecule brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
Caption: Mechanism of action of a PROTAC utilizing a linker like this compound.
Conclusion
This technical guide provides a detailed procedure for the synthesis of this compound, a key building block in modern drug discovery, particularly for the development of PROTACs. The described protocols, along with the characterization data, should enable researchers to successfully synthesize and utilize this versatile linker in their scientific endeavors. The provided diagrams offer a clear visualization of the synthetic strategy and the biological mechanism in which this molecule plays a crucial role.
A Technical Guide to Bromoacetamido-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Bromoacetamido-PEG5-azide, a versatile heterobifunctional crosslinker essential for advanced applications in bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Chemical Properties
This compound is a molecule designed with two distinct reactive functionalities at either end of a polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and specific conjugation of two different molecules. The bromoacetamide group is reactive towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins. The azide (B81097) group serves as a handle for "click chemistry," enabling a highly efficient and specific reaction with alkyne-containing molecules.[1][2][3] The PEG5 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is critical for biological applications.[2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₇BrN₄O₆ | [4] |
| Molecular Weight | 427.3 g/mol | [4] |
| CAS Number | 1415800-37-1 | [4] |
| Appearance | Colorless to light yellow viscous liquid | [5] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Conditions | Store at -20°C, protect from moisture |
Reaction Mechanisms and Applications
The dual functionality of this compound allows for a two-step conjugation strategy, which is fundamental to its utility.
-
Thiol-Bromoacetamide Reaction : The bromoacetamide group reacts with free thiol groups via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is highly selective for thiols, particularly at a pH range of 7.0-8.0, making it ideal for targeting cysteine residues in proteins.[6]
-
Azide-Alkyne Click Chemistry : The terminal azide group is relatively inert until it is exposed to an alkyne. This reaction can be performed in two primary ways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction requires a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[7][8][9] It is widely used for in vitro conjugations.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide.[1][10][11] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo studies.[12]
-
This linker is a key component in the synthesis of complex biomolecules, including:
-
Antibody-Drug Conjugates (ADCs) : Where an antibody is first linked to the bromoacetamide end, and a cytotoxic drug (modified with an alkyne) is subsequently attached via click chemistry.[8]
-
PROTACs : The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1][13]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Conjugation to a Thiol-Containing Protein
This protocol outlines the general steps for reacting the bromoacetamide group of the linker with a protein's cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: 50 mM Tris or HEPES buffer, 2 mM EDTA, pH 7.5
-
Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or glutathione
-
Anhydrous DMSO or DMF for dissolving the linker
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation :
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation with iodoacetamides or bromoacetamides.[6] If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the linker.[6]
-
To prevent re-oxidation of thiols, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Linker Preparation :
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching :
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess bromoacetamide linker. Incubate for 15-30 minutes.
-
-
Purification :
-
Remove the unreacted linker and byproducts by SEC (e.g., Sephadex G-25 column) or by extensive dialysis against an appropriate buffer (e.g., PBS).[6]
-
-
Characterization :
-
Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE and Mass Spectrometry (MS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-modified molecule (e.g., a drug, a fluorescent dye).
Materials:
-
Azide-functionalized protein
-
Alkyne-modified molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 50 mM in water)[14]
-
Reducing Agent stock solution: Sodium Ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
-
Catalyst Premix :
-
Conjugation Reaction :
-
In a new tube, combine the azide-functionalized protein with a 4- to 10-fold molar excess of the alkyne-modified molecule.[8]
-
Add the catalyst premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[8][15]
-
Incubate for 1-4 hours at room temperature, protected from light.[8]
-
-
Purification :
-
Purify the final conjugate using SEC or dialysis to remove copper, excess reagents, and byproducts.
-
Visualizing Workflows and Pathways
Diagrams created with Graphviz provide clear visual representations of the complex processes involving this compound.
Bioconjugation Workflow for ADC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1415800-37-1 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Bromoacetamido-PEG5 -Azide CAS#: 1415800-37-1 [m.chemicalbook.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. axispharm.com [axispharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jcmarot.com [jcmarot.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
An In-Depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Bromoacetamido-PEG5-azide Functionality
This compound is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, chemical biology, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility is rooted in its distinct modular architecture, comprising three key components: a bromoacetamide group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This design facilitates a two-step sequential or orthogonal conjugation strategy, enabling the precise linkage of two different molecular entities.
The primary mechanism of action involves two independent, highly selective chemical reactions mediated by its terminal functional groups:
-
Thiol-Reactive Alkylation: The bromoacetamide moiety serves as a potent electrophile, specifically targeting nucleophilic residues on proteins. Under physiological or slightly alkaline conditions, it preferentially reacts with the sulfhydryl (thiol) group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. This reaction forms a stable and irreversible thioether bond, effectively tethering the linker to a specific site on a protein.
-
Bioorthogonal Click Chemistry: The terminal azide group is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide allows for covalent ligation to a second molecule of interest that has been functionalized with a complementary reactive group, most commonly an alkyne. This ligation can be achieved through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts rapidly with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper in living systems, the azide can react with a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) in the absence of a catalyst. The relief of ring strain drives the reaction forward, forming a stable triazole linkage.
-
The central PEG5 spacer enhances the aqueous solubility of the molecule and its conjugates. It also provides a flexible, hydrophilic linker that separates the two conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reactions involving the bromoacetamide and azide functionalities of this compound.
| Parameter | Value/Range | Notes |
| Bromoacetamide Moiety | ||
| Target Residue | Cysteine (thiol group) | The deprotonated thiolate anion is the primary reactive species. |
| Reaction pH | 7.5 - 9.0 | Reactivity increases with pH as the concentration of the more nucleophilic thiolate anion rises. A pH of 7.5 is often used to balance reactivity and selectivity.[1][2][3] |
| Molar Excess (Linker:Protein) | 20 to 100-fold | The optimal molar excess is dependent on the number of accessible cysteine residues and the protein concentration.[4] |
| Reaction Time | 3 hours to overnight | Reaction progress should be monitored to determine the optimal duration.[1][2][3][4] |
| Temperature | Room Temperature (20°C) or 37°C | Higher temperatures can increase the reaction rate but may also impact protein stability.[1][2][3][4] |
| Azide Moiety (Click Chemistry) | ||
| Reaction Type | CuAAC or SPAAC | CuAAC is generally faster but requires a copper catalyst. SPAAC is copper-free and thus more suitable for live-cell applications. |
| Complementary Group | Terminal Alkyne (CuAAC) or Strained Alkyne (e.g., DBCO, BCN for SPAAC) | The choice of alkyne determines the type of click chemistry employed. |
| Catalyst (CuAAC) | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | A ligand such as THPTA is often used to stabilize the Cu(I) ion and protect the biomolecule. |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature | Click chemistry reactions are known for their mild and biocompatible reaction conditions. |
Experimental Protocols
Protocol 1: Alkylation of a Reduced Antibody with this compound
This protocol is adapted from a method for generating dual-specific bivalent T-cell engaging antibodies.[4]
1. Antibody Reduction: a. Prepare a solution of the antibody (e.g., humanized anti-CEA antibody M5A) at a concentration of 5 mg/mL (e.g., 2 mg in 400 µL of PBS). b. Add a 30-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. c. Incubate the mixture at 37°C for 2 hours under an argon atmosphere to reduce the hinge region disulfide bonds. d. Remove the excess TCEP using a desalting spin column with a 7KDa molecular weight cutoff.
2. Alkylation Reaction: a. Immediately after desalting, add a 100-fold molar excess of this compound to the reduced antibody solution. b. Allow the reaction to proceed overnight at room temperature under an argon atmosphere.
3. Purification: a. Remove the excess this compound by dialysis against PBS (e.g., five exchanges with 2 L of PBS). b. Confirm the conjugation and determine the degree of labeling using mass spectrometry.
Protocol 2: General Protein Conjugation with this compound
This protocol is based on a method described for the preparation of immunocytokines.[1][2][3]
1. Reagent Preparation: a. Prepare a stock solution of this compound in water at a concentration of 20 mM. b. Prepare the protein solution in a suitable buffer (e.g., PBS). Determine the protein concentration using a standard method such as UV absorbance at 280 nm or a BCA assay.
2. Conjugation Reaction: a. In a reaction vessel, mix 500 µL of the protein solution with 25 µL of the 20 mM this compound stock solution. b. Adjust the pH of the reaction mixture to 7.5. c. Incubate the reaction for 3 hours at 20°C.
3. Monitoring and Purification: a. Monitor the progress of the conjugation by reverse-phase HPLC. b. Once the desired level of conjugation is achieved, purify the protein-azide conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted linker and any side products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual-reaction mechanism of this compound.
Caption: Workflow for site-specific antibody functionalization.
References
- 1. WO2025041102A1 - Targeted immune activation with il-18 immunocytokines - Google Patents [patents.google.com]
- 2. US20230355795A1 - Immune antigen specific il-18 immunocytokines and uses thereof - Google Patents [patents.google.com]
- 3. WO2023161854A1 - Immune antigen specific il-18 immunocytokines and uses thereof - Google Patents [patents.google.com]
- 4. Generation of dual specific bivalent BiTEs (dbBIspecific T-cell engaging antibodies) for cellular immunotherapy | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to the Solubility of Bromoacetamido-PEG5-azide in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bromoacetamido-PEG5-azide in Dimethyl Sulfoxide (DMSO), a critical parameter for its application in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the available solubility data, provides detailed experimental protocols for solubility determination and stock solution preparation, and illustrates the compound's functional applications.
Executive Summary
This compound is a heterobifunctional linker molecule widely utilized in biomedical research. Its solubility in appropriate solvents is paramount for its effective use in experimental settings. DMSO is a common solvent for such reagents due to its high dissolving power for a wide range of organic molecules. This guide confirms the qualitative solubility of this compound in DMSO and provides protocols for researchers to determine quantitative solubility and prepare standardized solutions.
Physicochemical Properties and Solubility Data
This compound is characterized by a bromoacetamido group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The PEG spacer enhances the hydrophilic character of the molecule, contributing to its solubility in polar aprotic solvents like DMSO.[1]
Qualitative Solubility
Multiple suppliers of this compound and similar PEGylated linkers consistently list DMSO as a suitable solvent.[1] This indicates that the compound readily dissolves in DMSO to concentrations practical for most research applications.
Quantitative Solubility
As of the latest review, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in DMSO is not publicly available in manufacturer datasheets or peer-reviewed literature. However, data for structurally similar compounds can provide a useful reference. For instance, a similar compound, Azido-PEG5-azide, has a reported solubility of ≥ 100 mg/mL (300.88 mM) in DMSO.[2] Given the structural similarities, it is anticipated that this compound exhibits high solubility in DMSO as well.
Table 1: Summary of Physicochemical and Solubility Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solvent(s) | Quantitative Solubility in DMSO |
| This compound | C₁₄H₂₇BrN₄O₆ | 427.29 | DMSO, DCM, DMF | Data not available |
| Azido-PEG5-azide | Not specified | Not specified | DMSO | ≥ 100 mg/mL (300.88 mM)[2] |
| Bromoacetamido-dPEG®₃-azide | C₁₀H₁₉BrN₄O₄ | 339.19 | Methylene Chloride, Methanol, Acetone, Acetonitrile, DMF, or DMSO | Data not available |
| Bromoacetamido-dPEG®₁₁-azide | C₂₆H₅₁BrN₄O₁₂ | 691.61 | Methylene Chloride, DMAC, DMF, and DMSO | Data not available |
Experimental Protocols
For researchers requiring precise concentrations or wishing to determine the upper solubility limit of this compound in DMSO, the following protocols are provided.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is a standard procedure for determining the saturation solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial. The excess solid should be visible.
-
Equilibration: Place the vial in a shaker set at a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with DMSO to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Protocol for Preparing a Stock Solution in DMSO
This protocol outlines the steps for preparing a standard stock solution for use in various experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer or sonicator
Procedure:
-
Determine Desired Concentration and Volume: Calculate the required mass of this compound based on the desired stock solution concentration (e.g., 10 mM, 50 mM) and volume.
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Add the weighed compound to the volumetric flask or vial. Add a portion of the total required volume of anhydrous DMSO.
-
Mixing: Vigorously vortex the solution. If necessary, use a sonicator to aid dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Storage: Store the stock solution in appropriately sealed and labeled aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visualization of Functional Applications
This compound is a versatile tool in bioconjugation and drug development. The following diagrams, generated using Graphviz, illustrate its key applications.
Caption: Workflow of bioconjugation using this compound.
Caption: Role of this compound in PROTAC synthesis and mechanism.
Conclusion
This compound is a valuable chemical tool with confirmed solubility in DMSO. While precise quantitative solubility data is not readily published, its high solubility can be inferred from related compounds. The experimental protocols provided in this guide will enable researchers to determine its exact solubility for their specific applications and to prepare accurate stock solutions. The versatile nature of this linker in bioconjugation and PROTAC development underscores the importance of understanding its fundamental physicochemical properties.
References
Navigating the Synthesis Frontier: A Technical Guide to Bromoacetamido-PEG5-azide Safety and Handling
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling protocols for Bromoacetamido-PEG5-azide, a heterobifunctional crosslinking reagent integral to advancements in proteomics, drug discovery, and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical safety data, handling procedures, and reactivity information necessary for the responsible and effective use of this compound.
Compound Profile
This compound is a versatile molecule featuring a bromoacetamide group for selective reaction with thiol moieties and a terminal azide (B81097) for participation in "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, a desirable characteristic for biological applications. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2]
Safety and Hazard Information
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 (for Bromo-PEG5-azide) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | No data available | Avoid contact with skin. Wear protective gloves. |
| Serious Eye Damage/Irritation | No data available | Avoid contact with eyes. Wear eye protection. |
| Respiratory or Skin Sensitization | No data available | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Germ Cell Mutagenicity | No data available | Not classified. |
| Carcinogenicity | No data available | Not classified. |
| Reproductive Toxicity | No data available | Not classified. |
Handling and Storage
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A standardized PPE protocol should be followed when handling this reagent.
Caption: Required personal protective equipment for handling this compound.
General Handling and Hygiene
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be washed before reuse.[5]
-
Exposure: Avoid direct contact with skin and eyes and inhalation of vapor or mist.[6]
Storage and Stability
The stability of this compound is dependent on proper storage conditions.
| Parameter | Condition | Notes |
| Storage Temperature (Solid) | -20°C[1][7][8] | Protect from light.[9] |
| Storage (Inert Atmosphere) | Store under an inert atmosphere (e.g., nitrogen).[9][10] | The compound is hygroscopic.[10] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month[9] | Use freshly opened, dry solvents (e.g., DMSO, DMF, DCM).[7][10] |
Accidental Release and First Aid Measures
In the event of accidental exposure or release, the following procedures should be followed.
Caption: First aid procedures for exposure to this compound.
Reactivity Profile
This compound is a heterobifunctional linker, with each terminus exhibiting distinct reactivity.[7]
Bromoacetamide Reactivity
The bromoacetamide group is a thiol-reactive moiety. It undergoes a nucleophilic substitution reaction with the sulfhydryl group of cysteine residues in proteins.[11] This reaction is chemoselective at a pH greater than 8.0.[10]
Azide Reactivity
The azide group is a key component for "click chemistry." It can undergo two primary types of cycloaddition reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1][12]
Caption: Chemical reactivity of the functional groups of this compound.
Experimental Protocols
Detailed experimental protocols should be developed and optimized based on the specific application. The following provides a general workflow for a bioconjugation experiment.
General Bioconjugation Workflow
Caption: A generalized workflow for a bioconjugation experiment using this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment or the guidance of a qualified professional. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromoacetamido-PEG-azide | Azide-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Bromo-PEG5-azide|MSDS [dcchemicals.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 8. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. This compound, CAS 1415800-37-1 | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
The Architect's Toolkit: A Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The advent of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has marked a significant milestone in pharmaceutical development. This in-depth technical guide explores the critical role of PEG linkers in drug discovery, offering insights into their application, the quantitative impact on drug performance, and the methodologies behind their use. By enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in creating more effective and safer medicines.[1]
Core Principles of PEGylation in Drug Delivery
PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics. The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.[1]
Key Advantages of PEGylation:
-
Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs. The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][2][]
-
Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[1][2][4]
-
Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[2][4]
-
Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site.[5]
Types of PEG Linkers and Their Applications
The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).[]
-
Branched and Multi-Arm PEG Linkers: These architectures can lead to a higher hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance circulation half-life.[][7][8][9] Multi-arm PEGs also allow for the attachment of multiple drug molecules, increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[]
-
Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like ADCs.[5]
-
Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule. The drug is typically released upon the degradation of the entire conjugate within the target cell.
Quantitative Impact of PEG Linkers on Drug Performance
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker properties on key drug performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| Linker Type | ADC Construct | Animal Model | Half-life (t½) | Clearance | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | [10][11] |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | [10][11] |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | [10][11] |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | [10] |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [10] |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [10] |
Table 2: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy
| Linker | ADC Construct | Xenograft Model | In Vitro Cytotoxicity Reduction (fold) | In Vivo Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1 | ~40% | [10][11] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5 | - | [12] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 22 | >80% | [10][11][12] |
| PEG12 | Homogeneous DAR 8 ADC | - | - | - | [10] |
Table 3: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug | Formulation | Half-life (t½) | Clearance | Volume of Distribution | Reference |
| Doxorubicin | Free Drug | - | High | Large | [13] |
| Doxorubicin | Conventional Liposomal | - | Moderate | Moderate | [13] |
| Doxorubicin | PEGylated Liposomal | Significantly Increased | Significantly Reduced | Reduced | [13] |
| Danazol | Non-PEGylated Nanoemulsion | 1.09 ± 0.401 h | - | - | [14] |
| Danazol | DSPE-PEG2000 Nanoemulsion (3 mg/mL) | 1.58 ± 0.405 h | - | - | [14] |
| Danazol | DSPE-PEG5000 Nanoemulsion (6 mg/mL) | 1.41 ± 0.12 h | - | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of drugs with PEG linkers. Below are representative protocols for key experiments.
Protocol 1: General Amine PEGylation using an NHS-Ester PEG Linker
This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) using an N-Hydroxysuccinimide (NHS) ester-functionalized PEG linker.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
NHS-Ester-PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[15]
-
Conjugation Reaction:
-
Calculate the required amount of the PEG-NHS ester solution to achieve the desired molar excess over the protein (a 10 to 50-fold molar excess is a good starting point).[16]
-
Slowly add the dissolved PEG-NHS ester to the protein solution while gently stirring.[16]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[16]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Thiol-Selective PEGylation using a Maleimide-PEG Linker
This protocol outlines the conjugation of a molecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein) with a maleimide-functionalized PEG linker.
Materials:
-
Thiol-containing molecule in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., SEC or dialysis)
Procedure:
-
Preparation of Thiolated Molecule:
-
Preparation of Maleimide-PEG Solution: Dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[18]
-
Conjugation Reaction:
-
Purification: Purify the conjugate using SEC, dialysis, or another suitable chromatographic method to remove unreacted Maleimide-PEG.[19]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Enhanced Permeability and Retention (EPR) effect facilitates passive targeting of PEGylated nanoparticles to tumors.[5][20][21][22][23]
Caption: Mechanism of action for a PROTAC, highlighting the crucial role of the PEG linker in forming the ternary complex.[24][25][26][27]
Caption: A generalized experimental workflow for the development and evaluation of Antibody-Drug Conjugates (ADCs) utilizing PEG linkers.[1]
Conclusion
PEG linkers are indispensable tools in modern drug discovery, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules. The ability to tune the length, architecture, and chemical functionality of PEG linkers allows for the rational design of drugs with improved pharmacokinetic profiles, enhanced stability and solubility, and reduced immunogenicity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued development of innovative and more effective therapies. The careful selection and optimization of the PEG linker are critical for maximizing the therapeutic potential of next-generation drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development. These molecules possess two different reactive groups, enabling the specific and controlled covalent linkage of two distinct biomolecules. This targeted approach minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional crosslinkers. The unique architecture of heterobifunctional linkers, consisting of two distinct reactive ends separated by a spacer arm, makes them invaluable for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs), for immobilizing biomolecules onto surfaces for biosensors, and for elucidating protein-protein interactions.[1]
The versatility of heterobifunctional crosslinkers stems from the variety of reactive chemistries available, targeting specific functional groups on biomolecules like primary amines (e.g., on lysine (B10760008) residues), sulfhydryls (e.g., on cysteine residues), and carboxyls. The nature of the spacer arm also plays a crucial role, influencing the stability, solubility, and steric hindrance of the final conjugate.[1] This guide provides a comprehensive overview of heterobifunctional crosslinkers, including their classification, common applications, detailed experimental protocols, and methods for quantitative analysis.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The choice of reactive groups is critical for a successful bioconjugation strategy.
Amine-to-Sulfhydryl Crosslinkers
This is one of the most widely used classes of heterobifunctional crosslinkers.[1] Typically, an N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines, while a maleimide (B117702) group at the other end targets sulfhydryl groups.[1]
Amine-to-Carboxyl Crosslinkers
These linkers facilitate the conjugation of molecules bearing primary amines to those with carboxyl groups. Carbodiimides, such as EDC, are often employed to activate carboxyl groups, which then readily react with primary amines.[1]
Photoreactive Crosslinkers
These crosslinkers contain a photoreactive group (e.g., aryl azide (B81097) or diazirine) at one end. This group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of a nearby molecule.[2][3] This property is particularly useful for capturing transient or unknown protein-protein interactions.
Carbonyl-Reactive Crosslinkers
Hydrazide-containing crosslinkers react with carbonyl groups (aldehydes and ketones). Aldehydes can be generated in glycoproteins by mild oxidation of sugar moieties with sodium periodate (B1199274), providing a specific site for conjugation away from the protein's active sites.
Data Presentation: Common Heterobifunctional Crosslinkers
The selection of a crosslinker is dictated by the specific application, considering factors such as the reactive groups required, the desired spacer arm length, and solubility.
| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features & Applications |
| SMCC | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | No | Commonly used for creating antibody-enzyme conjugates and ADCs. Requires dissolution in an organic solvent.[4] |
| Sulfo-SMCC | Sulfo-NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | Yes | No | Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic solvents.[2][5] |
| EMCS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 9.4 | No | No | A popular amine-to-sulfhydryl crosslinker with a slightly longer spacer arm than SMCC.[3] |
| GMBS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 6.8 | No | No | A shorter amine-to-sulfhydryl crosslinker, suitable for when a smaller distance between conjugated molecules is desired.[3] |
| NHS-ASA | NHS ester (Amine-reactive) | Aryl Azide (Photoreactive) | 7.7 | No | No | Used for photoaffinity labeling to identify binding partners. The photoreactive group is activated by UV light.[6] |
| MPBH | Hydrazide (Carbonyl-reactive) | Maleimide (Sulfhydryl-reactive) | 11.8 | No | No | Used for conjugating glycoproteins (after periodate oxidation) to sulfhydryl-containing molecules.[6] |
| EDC | Carbodiimide (Carboxyl-reactive) | (Amine-reactive) | 0 | Yes | No | A "zero-length" crosslinker that directly couples carboxyl groups to primary amines without introducing a spacer.[6] |
Mandatory Visualization
Logical Relationship: Classification of Heterobifunctional Crosslinkers
Caption: Classification of heterobifunctional crosslinkers based on their reactive groups.
Experimental Workflow: Two-Step Protein Conjugation using SMCC
Caption: A diagram of the two-step SMCC protein-protein conjugation workflow.[7]
Signaling Pathway: Probing GPCR-Arrestin Interaction
Caption: Using a photoreactive crosslinker to study GPCR-arrestin interactions.
Experimental Protocols
Protocol 1: Antibody-Enzyme Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an antibody (containing primary amines) to an enzyme (containing sulfhydryl groups) using the water-soluble crosslinker Sulfo-SMCC.[8]
Materials:
-
Antibody (Protein-NH2) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Enzyme (Protein-SH) in a suitable buffer.
-
Sulfo-SMCC.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Desalting columns.
Procedure:
-
Preparation of Reagents:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, prepare a 5 mg/mL solution of Sulfo-SMCC in water.[8]
-
-
Activation of the Antibody:
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with sulfhydryl-containing quenching agents in the next step.[7]
-
-
Conjugation to the Enzyme:
-
Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme in a desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching (Optional):
-
To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to quench the unreacted maleimide groups.
-
-
Purification:
-
Purify the final antibody-enzyme conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
-
Protocol 2: Photoaffinity Labeling using NHS-ASA
This protocol outlines the general steps for using a photoreactive crosslinker like NHS-ASA to identify protein-protein interactions.
Materials:
-
Bait protein with primary amines.
-
Cell lysate or purified prey protein.
-
NHS-ASA.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: PBS, pH 7.4.
-
UV lamp (long-wave, e.g., 365 nm).
Procedure:
-
Activation of Bait Protein:
-
Dissolve NHS-ASA in DMSO or DMF to prepare a stock solution.
-
Add the NHS-ASA solution to the bait protein in Reaction Buffer and incubate for 1 hour at room temperature in the dark.
-
Remove excess NHS-ASA using a desalting column.
-
-
Interaction with Prey Protein:
-
Mix the NHS-ASA-labeled bait protein with the cell lysate or purified prey protein.
-
Incubate to allow for complex formation.
-
-
Photocrosslinking:
-
Expose the mixture to long-wave UV light for 10-30 minutes. The optimal exposure time should be determined empirically.[9]
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the bait protein to identify crosslinked complexes.
-
For identification of the unknown prey protein, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.
-
Protocol 3: Glycoprotein (B1211001) Labeling using a Hydrazide Crosslinker
This protocol describes the labeling of a glycoprotein using a hydrazide-containing crosslinker.[10]
Materials:
-
Glycoprotein.
-
Sodium meta-periodate (NaIO4).
-
Hydrazide-containing crosslinker.
-
Labeling Buffer: 100 mM sodium acetate, pH 5.5.
-
DMSO.
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in Labeling Buffer.
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.[10]
-
Add the periodate solution to the glycoprotein solution and incubate for 5 minutes in the dark at room temperature.[10]
-
Quench the reaction by adding a quenching solution or remove the excess periodate by desalting.
-
-
Labeling with Hydrazide:
-
Purification:
-
Purify the labeled glycoprotein by gel filtration to remove excess hydrazide.
-
Quantitative Data Analysis
Determining Drug-to-Antibody Ratio (DAR) for ADCs
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[11]
1. UV-Vis Spectrophotometry:
This is a relatively simple method for determining the average DAR.[]
-
Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).[]
-
Calculation:
-
A(280) = ε(Ab,280) * C(Ab) + ε(Drug,280) * C(Drug)
-
A(max) = ε(Ab,max) * C(Ab) + ε(Drug,max) * C(Drug)
-
DAR = C(Drug) / C(Ab)
Where A is the absorbance, ε is the molar extinction coefficient, and C is the molar concentration.
-
2. Mass Spectrometry (MS):
Mass spectrometry provides a more detailed analysis of the DAR, including the distribution of different drug-loaded species.[13][14]
-
Procedure: The intact ADC is analyzed by LC-MS. The resulting mass spectrum shows a distribution of peaks, each corresponding to the antibody with a different number of conjugated drugs.[13]
-
Data Analysis: The mass of each peak is used to determine the number of conjugated drugs. The relative abundance of each peak (from the peak area) is then used to calculate the weighted average DAR.[]
Quantitative Analysis of Crosslinking Efficiency
Mass spectrometry is a powerful tool for the quantitative analysis of crosslinking efficiency.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method involves metabolically labeling proteins in one cell population with "heavy" isotopes and another with "light" isotopes. After crosslinking, the samples are mixed, and the ratio of heavy to light crosslinked peptides is quantified by MS to determine changes in protein interactions or conformations under different conditions.[15]
-
Isotope-Labeled Crosslinkers: Crosslinkers can be synthesized with incorporated stable isotopes (e.g., deuterium). Two experiments are performed with the light and heavy versions of the crosslinker. The ratio of the isotopic peaks in the mass spectrum of the crosslinked peptides provides a quantitative measure of the crosslinking efficiency.[16]
Conclusion
Heterobifunctional crosslinkers are powerful and versatile tools for life science researchers and drug development professionals. Their ability to specifically and controllably link different biomolecules has enabled significant advancements in our understanding of protein interactions and has been instrumental in the development of novel therapeutics like ADCs. A thorough understanding of the different types of crosslinkers, their reactive chemistries, and the appropriate experimental protocols is essential for their successful application. The methods for quantitative analysis described in this guide provide the means to assess the efficiency and outcome of crosslinking reactions, ensuring the generation of reliable and reproducible data. As the field of bioconjugation continues to evolve, heterobifunctional crosslinkers will undoubtedly remain at the forefront of innovation.
References
- 1. store.sangon.com [store.sangon.com]
- 2. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. proteochem.com [proteochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterobifunctional Cross-Linkers [gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. hpst.cz [hpst.cz]
- 13. sciex.com [sciex.com]
- 14. agilent.com [agilent.com]
- 15. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using Bromoacetamido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG5-azide is a heterobifunctional crosslinking reagent designed for a two-step sequential protein labeling strategy. This reagent is particularly valuable in chemical biology, drug development, and proteomics for its ability to specifically conjugate proteins for subsequent modification. It features two key functional groups:
-
A Bromoacetamide Group: This is a thiol-reactive moiety that specifically reacts with the sulfhydryl groups of cysteine residues on a protein via an alkylation reaction.[1][2][3] This reaction is generally more stable than maleimide-thiol linkages, particularly in reducing environments.
-
An Azide (B81097) Group: A bioorthogonal handle that allows for the attachment of a second molecule containing an alkyne group through a highly specific and efficient "click chemistry" reaction.[4][5][6][7]
-
A PEG5 Spacer: A five-unit polyethylene (B3416737) glycol (PEG) linker that increases the reagent's solubility in aqueous buffers and provides spatial separation between the protein and the final label, minimizing potential steric hindrance.[6]
This two-step approach allows for the precise installation of an azide handle onto a protein, which can then be used for various downstream applications, including the attachment of fluorescent dyes, biotin (B1667282) tags, or for conjugation in the development of PROTACs (PROteolysis TArgeting Chimeras).[7][8]
Principle of the Method
The labeling process is a sequential, two-stage procedure that leverages two distinct and orthogonal chemical reactions.
Stage 1: Thiol Alkylation. The bromoacetamide group forms a stable thioether bond with a cysteine residue on the target protein. This reaction is chemoselective for thiols at a slightly alkaline pH.[9][10]
Stage 2: Bioorthogonal Click Chemistry. The azide-modified protein is then reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7] This copper-free click reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds rapidly in aqueous solutions.[5][11]
Experimental Workflow and Reaction Scheme
The overall process from protein preparation to final conjugate analysis is outlined below.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PEG analogue | CAS# 1415800-37-1 | InvivoChem [invivochem.com]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Bromoacetamido-PEG5-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG5-azide is a heterobifunctional linker designed for the versatile and efficient conjugation of biomolecules. This reagent features a bromoacetamido group for selective reaction with thiol moieties, commonly found in cysteine residues of proteins and peptides, and a terminal azide (B81097) group for participation in click chemistry reactions. The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the solubility of the reagent and the resulting bioconjugate in aqueous media, which is often beneficial for biological applications.
The bromoacetamido group reacts with thiols via a nucleophilic substitution reaction, forming a stable thioether bond. The azide functionality allows for covalent ligation to alkyne-containing molecules through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual reactivity makes this compound an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins for imaging and analysis.
Applications
-
Bioconjugation: Site-specific labeling of proteins, peptides, and other thiol-containing biomolecules.
-
Drug Development: Synthesis of ADCs and PROTACs, where precise linking of a targeting moiety to a payload or an E3 ligase ligand is crucial.[1]
-
Proteomics: Introduction of tags for protein identification, quantification, and localization studies.
-
Materials Science: Functionalization of surfaces and nanoparticles with biological molecules.
Data Presentation
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for the individual reaction steps based on similar compounds. These values can serve as a useful guide for experimental design.
Table 1: Representative Kinetic Data for Thiol-Bromoacetamide Reaction
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |
| Bromoacetamide | Cysteine | > 10 | pH 7.0-7.5, Room Temperature | Bromoacetamides are known to be more reactive than chloroacetamides.[2] |
Table 2: Representative Kinetic Data for Azide-Alkyne Click Chemistry Reactions
| Reaction Type | Azide Partner | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |
| CuAAC | PEG-Azide | Terminal Alkyne | 1 - 100 | Aqueous buffer, Room Temperature, Cu(I) catalyst | Yields are typically high, often exceeding 70-95%.[3][4] |
| SPAAC | PEG-Azide | DBCO-alkyne | 0.1 - 1.0 | Aqueous buffer, Physiological pH and temperature | The PEG linker can enhance reaction rates by reducing steric hindrance.[5][6] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Thiol-Containing Protein
This protocol describes the initial labeling of a protein with this compound, followed by a click chemistry reaction with a DBCO-functionalized fluorescent dye.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
DBCO-functionalized fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or N-acetylcysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[7]
-
Protein concentration assay kit (e.g., BCA)
Step 1: Thiol Labeling of the Protein
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Subsequently, remove the excess TCEP using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC) using a column pre-equilibrated with the reaction buffer.[8] Collect the fractions containing the azide-modified protein.
-
Characterization (Optional): Confirm the incorporation of the azide group by mass spectrometry. The mass of the protein should increase by the molecular weight of the Bromoacetamido-PEG5 moiety.
Step 2: SPAAC Reaction with a DBCO-Functionalized Dye
-
Reagent Preparation: Prepare a 1-10 mM stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
Click Reaction: To the purified azide-modified protein solution, add a 1.5- to 5-fold molar excess of the DBCO-dye stock solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the fluorescently labeled protein conjugate from excess DBCO-dye using an appropriate SEC column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its maximum absorbance wavelength. The final conjugate can also be analyzed by SDS-PAGE and mass spectrometry.[1][9]
Protocol 2: Synthesis of a PROTAC using CuAAC
This protocol outlines the synthesis of a PROTAC by conjugating an alkyne-functionalized ligand for a protein of interest (POI) to a this compound-linked E3 ligase ligand.
Materials:
-
Thiol-containing E3 ligase ligand
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Solvent: e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O
-
Purification: Preparative HPLC
Step 1: Preparation of Azide-Functionalized E3 Ligase Ligand
-
Follow the procedure in Protocol 1, Step 1 to conjugate this compound to the thiol-containing E3 ligase ligand.
-
After purification, characterize the azide-functionalized E3 ligase ligand by LC-MS to confirm successful conjugation.
Step 2: CuAAC Reaction
-
Reaction Setup: In a reaction vial, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄ and the copper-chelating ligand (e.g., THPTA) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand solution.
-
Incubation: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualizations
References
- 1. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromoacetamido-PEG5-azide: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Bromoacetamido-PEG5-azide, a heterobifunctional linker, in bioconjugation. This reagent is particularly valuable for covalently linking biomolecules, such as antibodies or proteins, to other molecules of interest, including therapeutic agents or imaging probes. The linker's design, featuring a thiol-reactive bromoacetamide group and a bioorthogonal azide (B81097) group connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, enables a versatile two-step conjugation strategy.
Introduction
This compound is a chemical tool designed for the precise and stable modification of biomolecules. Its utility lies in its dual functionality:
-
Bromoacetamide Group: This functional group reacts specifically with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. This reaction forms a stable thioether bond, covalently attaching the linker to the protein.[1][2] The reactivity of bromoacetamides is generally higher than that of chloroacetamides, allowing for faster conjugation.[1]
-
PEG5 Spacer: The polyethylene glycol chain enhances the solubility and stability of the resulting conjugate.[3][4] PEGylation, the process of attaching PEG chains, is a well-established method to improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic radius, which can reduce renal clearance and shield them from enzymatic degradation.[5]
-
Azide Group: The terminal azide group is a bioorthogonal handle, meaning it does not react with functional groups typically found in biological systems.[] This allows for a highly specific secondary reaction, known as "click chemistry," with a molecule containing a terminal alkyne.[7] The most common form of this reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[8][9]
This two-step approach provides excellent control over the conjugation process, making it a favored method in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[10][11]
Data Presentation
Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups
| Functional Group | Reaction Type | Relative Reaction Rate with Thiols (pH 7.0-7.5) | Resulting Linkage | Stability of Linkage |
| Bromoacetamide | Nucleophilic Substitution | Faster than Chloroacetamide | Thioether | High (Stable C-S bond)[1][2] |
| Chloroacetamide | Nucleophilic Substitution | Slower than Bromoacetamide | Thioether | High |
| Maleimide | Michael Addition | Generally Fast | Thiosuccinimide ether | Variable (prone to retro-Michael reaction and thiol exchange)[2] |
| Iodoacetamide | Nucleophilic Substitution | Fast | Thioether | High |
Note: Reaction rates are dependent on specific reaction conditions, including pH, temperature, and the steric accessibility of the thiol group.
Table 2: Typical Reaction Conditions for this compound Bioconjugation
| Parameter | Step 1: Thiol-Bromoacetamide Reaction | Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Biomolecule Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Linker/Reagent Molar Excess | 5-20 fold molar excess of this compound over the biomolecule | 2-10 fold molar excess of alkyne-modified molecule over the azide-modified biomolecule |
| pH | 7.5 - 8.5 | 7.0 - 8.0 |
| Buffer | Phosphate (B84403) or Borate buffer (amine-free) | Phosphate or Tris buffer |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Reducing Agent (for CuAAC) | Sodium Ascorbate (freshly prepared) | 5-10 mM final concentration |
| Copper Source (for CuAAC) | Copper(II) Sulfate (CuSO₄) | 0.5-1 mM final concentration |
| Copper Ligand (for CuAAC) | THPTA or TBTA | 1-2 mM final concentration |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the first step of the bioconjugation process, where the bromoacetamide group of the linker reacts with a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced interchain disulfides or engineered cysteines)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (degassed)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by its removal using a desalting column.
-
Buffer exchange the protein into the degassed Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the second "click chemistry" step, where the azide-modified protein is conjugated to an alkyne-containing molecule.
Materials:
-
Azide-modified protein from Protocol 1
-
Alkyne-containing molecule of interest
-
Click Reaction Buffer: 100 mM phosphate buffer, pH 7.5
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
-
Purification column (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.
-
Prepare a fresh stock solution of Sodium Ascorbate.
-
-
Prepare the Reaction Mixture:
-
In a reaction tube, add the azide-modified protein to the Click Reaction Buffer.
-
Add the alkyne-containing molecule to the protein solution at a 2-10 fold molar excess.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. Add this mixture to the protein-alkyne solution to a final copper concentration of 0.5-1 mM.
-
-
Initiate the Click Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to the reaction mixture to a final concentration of 5-10 mM.
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final bioconjugate to remove unreacted alkyne-molecule, copper, and other reagents.[13]
-
-
Characterization:
-
Purity and Aggregation: Analyze the final conjugate by SEC-HPLC to assess purity and the presence of aggregates.[12][20]
-
Drug-to-Antibody Ratio (DAR): For ADCs, the average DAR can be determined using HIC-HPLC or mass spectrometry.[4][][8][17][21][22]
-
Mass Verification: Confirm the final mass of the conjugate using mass spectrometry.[5][15][16]
-
Mandatory Visualization
Caption: Workflow for two-step bioconjugation.
Caption: Thiol-Bromoacetamide reaction mechanism.
Caption: CuAAC "Click Chemistry" reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. lcms.cz [lcms.cz]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. rapidnovor.com [rapidnovor.com]
- 22. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers. This document outlines the critical role of PEG linkers in optimizing ADC performance, detailed protocols for key experimental procedures, and quantitative data to aid in the rational design of next-generation targeted therapeutics.
Introduction to PEG Linkers in ADC Development
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity.[1][2]
Polyethylene glycol (PEG) has emerged as a valuable tool in ADC linker technology due to its unique physicochemical properties.[3][4] The incorporation of PEG chains into the linker can offer several advantages:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation.[5][6] The hydrophilic nature of PEG can mitigate these issues, enhancing the solubility and stability of the conjugate, particularly at higher drug-to-antibody ratios (DARs).[3][7]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[6][7] This extended exposure can lead to greater accumulation of the ADC in the tumor tissue.[3]
-
Reduced Immunogenicity: The flexible PEG chains can create a shield around the payload and potentially immunogenic epitopes on the linker, reducing the risk of an immune response.[7]
-
Modulated Potency: The length and architecture of the PEG linker can influence the efficiency of payload release and subsequent cytotoxicity.[2][8]
The choice of PEG linker, including its length and whether it is cleavable or non-cleavable, represents a critical design parameter that must be optimized for each specific ADC to achieve the desired therapeutic index.[5][9]
General ADC Mechanism of Action
The therapeutic efficacy of an ADC relies on a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
The process involves the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization.[10] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, or the antibody is degraded, releasing the cytotoxic payload.[11][12] The released payload then exerts its cell-killing effect, typically by damaging DNA or disrupting microtubule dynamics.[11] In some cases, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[13]
Data Presentation: Impact of PEG Linker Length on ADC Performance
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [2]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study evaluating ADCs with varying PEG linker lengths, demonstrating that clearance rates decrease with increasing PEG length up to a certain point (PEG8), after which a plateau is reached.[2]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | PEG Linker Length | Cell Line | IC50 (nM) |
| ZHER2-SMCC-MMAE | No PEG | SKOV-3 | 21.3 |
| ZHER2-PEG4K-MMAE | 4 kDa | SKOV-3 | 95.8 |
| ZHER2-PEG10K-MMAE | 10 kDa | SKOV-3 | 478.2 |
| Trastuzumab-PEG4-MMAE | PEG4 | NCI-N87 | 1.5 |
| Trastuzumab-PEG8-MMAE | PEG8 | NCI-N87 | 1.8 |
| Trastuzumab-PEG12-MMAE | PEG12 | NCI-N87 | 2.1 |
Data synthesized from studies on affibody-based and antibody-based ADCs.[8][14] The results highlight that in some contexts, longer PEG chains can lead to a reduction in in vitro cytotoxicity, a trade-off that must be balanced with potential improvements in pharmacokinetics.[8]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| ADC Construct | PEG Linker Length | Tumor Model | Tumor Growth Inhibition (TGI) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 Xenograft | Moderate |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 Xenograft | High |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 Xenograft | Very High |
| Trastuzumab-PEG4-MMAE | PEG4 | NCI-N87 Xenograft | Moderate |
| Trastuzumab-PEG8-MMAE | PEG8 | NCI-N87 Xenograft | High |
| Trastuzumab-PEG12-MMAE | PEG12 | NCI-N87 Xenograft | High |
Qualitative and quantitative summary from preclinical studies.[8][14] The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy, with greater tumor accumulation and growth inhibition.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with PEG linkers. Below are representative protocols for key experiments.
ADC Synthesis and Characterization Workflow
The overall workflow for generating and characterizing an ADC with a PEG linker involves several key steps from conjugation to final analysis.
Protocol for Lysine-Based ADC Conjugation
This protocol outlines a common method for conjugating a drug-linker construct to the surface-exposed lysine (B10760008) residues of a monoclonal antibody.[15][16][17][18][19]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG-linker-payload construct (e.g., with an NHS-ester)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF for dissolving the linker-payload
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (e.g., borate buffer, pH 8.5) to a final concentration of 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the amine-reactive PEG-linker-payload construct in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved linker-payload to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., Tris-HCl) to the reaction mixture to consume any unreacted linker-payload.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs, as it can separate species based on the number of conjugated drug molecules.[23][24][25]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
-
In Vitro Efficacy Assays
Protocol for Target-Specific Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic potential of an ADC on both antigen-positive and antigen-negative cell lines.[1][8][26][27][28][29]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Treat the cells with the different concentrations and include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
-
Protocol for Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[1][7][30][31]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate at a defined ratio.
-
As a control, seed the GFP-expressing Ag- cells alone in separate wells.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Protocol for Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.[32][33][34][35]
Materials:
-
Test animals (e.g., mice or rats)
-
ADC
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer the ADC to the animals at a defined dose, typically via intravenous injection.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to isolate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of different ADC species (e.g., total antibody, conjugated antibody) in the plasma samples using a validated bioanalytical method, such as a ligand-binding assay (LBA) or, more commonly, liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC analytes versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 19. purepeg.com [purepeg.com]
- 20. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 30. benchchem.com [benchchem.com]
- 31. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 32. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. chromatographytoday.com [chromatographytoday.com]
- 34. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Bromoacetamido-PEG5-azide for PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Bromoacetamido-PEG5-azide is a versatile heterobifunctional linker designed for PROTAC synthesis. It features two distinct reactive moieties: a bromoacetamide group and an azide (B81097) group, separated by a 5-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[1] The bromoacetamide group can readily react with nucleophiles, particularly the thiol group of cysteine residues, forming a stable thioether bond.[2] The azide group allows for efficient and bioorthogonal ligation to an alkyne-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3] This modular design provides a powerful tool for the assembly of PROTACs.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK), two clinically relevant targets in immunology and oncology.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H27BrN4O6 | [4] |
| Molecular Weight | 427.29 g/mol | [4] |
| CAS Number | 1415800-37-1 | [4] |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a convergent approach where the target ligand and the E3 ligase ligand are functionalized separately and then joined by the linker. The following diagram illustrates a general workflow.
Caption: A general workflow for PROTAC synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of PROTACs targeting IRAK4 and BTK using this compound. Note: These are generalized protocols and may require optimization based on the specific warhead and E3 ligase ligand used.
Protocol 1: Synthesis of an IRAK4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical IRAK4 PROTAC where the IRAK4 ligand contains an alkyne group and the E3 ligase ligand (e.g., a derivative of pomalidomide) contains a thiol group for reaction with the bromoacetamide.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: In a round-bottom flask, dissolve the alkyne-functionalized IRAK4 ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol (B103910) and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq) in water and a separate solution of sodium ascorbate (B8700270) (0.2 eq) in water.
-
Reaction Initiation: To the stirred solution of the IRAK4 ligand and linker, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the IRAK4-linker intermediate.
Step 2: Nucleophilic Substitution with Thiol-Functionalized E3 Ligase Ligand
-
Dissolution: Dissolve the IRAK4-linker intermediate (1.0 eq) and the thiol-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the final PROTAC by preparative HPLC to yield the desired product.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Synthesis of a BTK-Targeting PROTAC
This protocol outlines the synthesis of a hypothetical BTK PROTAC where the BTK ligand has a cysteine residue for reaction with the bromoacetamide, and the E3 ligase ligand (e.g., a VHL ligand) is functionalized with an alkyne.
Step 1: Nucleophilic Substitution with BTK Ligand
-
Dissolution: Dissolve the BTK ligand containing a cysteine residue (1.0 eq) and this compound (1.1 eq) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5) containing a co-solvent like DMF or DMSO to ensure solubility.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the BTK-linker intermediate by LC-MS.
-
Purification: Purify the intermediate by preparative HPLC.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: Dissolve the purified BTK-linker intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add a pre-mixed solution of copper(II) sulfate pentahydrate (0.1 eq) and a ligand such as THPTA (0.5 eq) in water, followed by a fresh solution of sodium ascorbate (0.2 eq) in water.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, purify the final PROTAC directly by preparative HPLC.
-
Characterization: Characterize the final product by HRMS and NMR.
Application: Degradation of IRAK4 and BTK
IRAK4 Signaling Pathway and Degradation
IRAK4 is a key serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[7] Upon ligand binding, IRAK4 is recruited to the Myddosome complex, where it autophosphorylates and then phosphorylates IRAK1. This initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. IRAK4 also has a scaffolding function that is independent of its kinase activity.[2] PROTAC-mediated degradation of IRAK4 can abrogate both its kinase and scaffolding functions, leading to a more profound inhibition of inflammatory signaling compared to small molecule inhibitors.
Caption: IRAK4 signaling and its degradation by a PROTAC.
BTK Signaling Pathway and Degradation
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[8] Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream targets, including PLCγ2. This leads to the activation of several signaling pathways, including NF-κB and MAPK, promoting B-cell proliferation and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. BTK-targeting PROTACs can effectively induce the degradation of BTK, leading to the shutdown of BCR signaling and offering a therapeutic advantage, especially in cases of resistance to conventional BTK inhibitors.[9]
References
- 1. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PEG analogue | CAS# 1415800-37-1 | InvivoChem [invivochem.com]
- 5. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Site-Specific Protein Modification with Bromoacetamido-PEG5-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development, enabling the precise attachment of functional moieties to proteins. This allows for the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins for imaging studies. Bromoacetamido-PEG5-azide is a heterobifunctional linker that facilitates a two-step, site-specific protein modification strategy.
This reagent features two key functional groups:
-
Bromoacetamido Group: This moiety reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. This allows for the targeted labeling of proteins at engineered or naturally accessible cysteine sites.
-
Azide (B81097) Group: This functional group serves as a handle for "click chemistry," a set of highly efficient and bioorthogonal reactions. The azide can be conjugated to molecules containing alkyne or strained cyclooctyne (B158145) groups, such as DBCO or BCN, through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the reagent and the resulting bioconjugate in aqueous solutions, which can improve the pharmacokinetic properties of therapeutic proteins.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in site-specific protein modification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H27BrN4O6 |
| Molecular Weight | 427.29 g/mol |
| CAS Number | 1415800-37-1 |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C, protected from light and moisture |
Table 2: Comparison of CuAAC and SPAAC for Azide-Modified Protein Ligation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Catalyst-free reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Rate | Generally faster than SPAAC (second-order rate constants typically 1-100 M⁻¹s⁻¹).[3] | Slower than CuAAC, but highly dependent on the specific strained alkyne used.[4] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility, making it suitable for live-cell and in vivo studies.[5] |
| Reagents | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). | Requires a strained cyclooctyne derivative. |
| Side Reactions | Copper can generate reactive oxygen species that may damage the protein.[6] | Some strained alkynes can have side reactions with thiols. |
| Relative Cost | Reagents are generally less expensive. | Strained cyclooctyne reagents can be more expensive. |
Table 3: Influence of PEG Linker Length on Bioconjugate Properties (Illustrative Data)
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Rationale |
| Solubility | Moderate Improvement | Significant Improvement | Longer PEG chains are more effective at increasing the hydrophilicity of the conjugate.[7] |
| In Vivo Half-Life | Moderate Increase | Significant Increase | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance.[2] |
| Binding Affinity | May be higher for some targets | May be lower for some targets | The optimal linker length is target-dependent; shorter linkers can provide better-defined spacing, while longer linkers can overcome steric hindrance.[2] |
| Conjugation Efficiency | Generally high | May be slightly lower due to steric hindrance | The flexibility of the PEG chain generally allows for efficient conjugation regardless of length, but very long chains could potentially hinder the reaction. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol describes the first step of the two-step modification: the covalent attachment of the linker to a cysteine residue on the target protein.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 10-20 fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column or buffer exchange into the degassed reaction buffer. The protein concentration should ideally be 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10-20 mM to react with any unreacted bromoacetamide. Incubate for 30 minutes at room temperature.
-
-
Purification of the Azide-Modified Protein:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful modification and determine the degree of labeling by mass spectrometry (e.g., ESI-MS). The mass of the protein will increase by the mass of the incorporated this compound minus HBr (427.29 - 80.91 = 346.38 Da).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin-alkyne, drug-alkyne)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-100 µM) and the alkyne-containing molecule (2-10 fold molar excess over the protein).
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
-
Initiation of the Click Reaction:
-
Add the copper-ligand complex to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the final protein conjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Characterize the final product by SDS-PAGE (which may show a mobility shift) and mass spectrometry to confirm successful conjugation.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-modified protein to a molecule containing a strained cyclooctyne.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-100 µM) and the strained cyclooctyne-containing molecule (2-10 fold molar excess over the protein).
-
-
Incubation:
-
Incubate the reaction for 2-12 hours at room temperature or 37°C, protected from light. The reaction time will depend on the reactivity of the specific strained cyclooctyne used.
-
-
Purification and Characterization:
-
Purify the final protein conjugate using SEC or dialysis.
-
Characterize the final product by SDS-PAGE and mass spectrometry.
-
Mandatory Visualizations
References
- 1. escopharma.com [escopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mycenax.com [mycenax.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Bromoacetamido-PEG5-azide Reaction with Thiol Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of Bromoacetamido-PEG5-azide, a heterobifunctional linker designed for the selective modification of thiol groups. The bromoacetamide moiety reacts specifically with sulfhydryl groups, such as those on cysteine residues in proteins, to form a stable thioether bond. The terminal azide (B81097) group serves as a versatile handle for subsequent "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides spatial separation between the conjugated molecules.[1][2][3] These characteristics make this compound an invaluable tool in bioconjugation, protein labeling, and the development of complex biomolecular constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][4]
Principle of Reaction
The conjugation of this compound to a thiol-containing molecule proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The nucleophilic sulfur atom of a deprotonated thiol (thiolate anion) attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide leaving group.[3][5] This reaction results in the formation of a highly stable thioether linkage.[6]
Figure 1: Reaction mechanism of bromoacetamide with a thiol group.
Key Features and Applications
-
Thiol-Specific Reactivity : The bromoacetyl group selectively targets sulfhydryl groups, which are less abundant in proteins than primary amines, allowing for more precise and controlled conjugation.[6][7]
-
Stable Bond Formation : The resulting thioether bond is highly stable, ensuring the integrity of the conjugate in biological systems.[6]
-
Dual Functionality : As a heterobifunctional linker, it enables a two-step conjugation strategy.[3] First, it attaches to a thiol-bearing molecule, and then the azide handle can be used for a separate "click" reaction.[4]
-
Enhanced Solubility : The hydrophilic PEG spacer improves the aqueous solubility of the linker and the resulting conjugate, which can prevent aggregation.[1][2]
-
Versatile Applications : Widely used in:
-
Antibody-Drug Conjugates (ADCs) : Linking cytotoxic drugs to antibodies.[1][8]
-
PROTAC Development : Connecting an E3 ligase ligand to a target protein ligand.[4][9]
-
Protein Labeling : Attaching fluorescent dyes, biotin, or other reporter molecules.[8]
-
Surface Modification : Immobilizing proteins or peptides onto surfaces.[2]
-
Quantitative Data and Reaction Parameters
The efficiency and selectivity of the reaction are influenced by several key parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Notes & Considerations |
| pH | 7.5 - 8.5 | This pH range balances the rate of reaction with selectivity. The thiol group (pKa ≈ 8.2) needs to be deprotonated to the more nucleophilic thiolate anion.[10][11] At pH > 9.0, the risk of off-target reactions with other nucleophilic residues (e.g., lysine) increases.[11][12][13] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (e.g., 30-60 minutes). Incubation at 4°C overnight may be preferred for sensitive proteins to maintain their stability. |
| Molar Excess | 5- to 20-fold molar excess of linker over free thiols | A starting point is a 10-fold excess.[11] This should be optimized for each specific protein to maximize labeling efficiency while minimizing off-target modifications. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | A small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) may be used to dissolve the linker before adding it to the aqueous reaction buffer. Ensure the final organic solvent concentration is low (typically <10%) to avoid protein denaturation. |
| Reducing Agent | TCEP or DTT | For proteins with internal disulfide bonds that need to be targeted, pre-reduction is necessary. TCEP (Tris(2-carboxyethyl)phosphine) is often preferred as it does not need to be removed before alkylation. Excess DTT must be removed as its thiol groups will react with the linker.[7][14] |
Experimental Protocols
Protocol 1: General Labeling of a Thiol-Containing Protein
This protocol provides a general workflow for conjugating this compound to a protein with available cysteine residues.
// Nodes A [label="1. Prepare Protein Solution\n(e.g., in PBS, pH 7.5-8.0)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Optional: Reduce Disulfides\n(Add 5-10 mM TCEP, incubate 30 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Remove Reducing Agent\n(If DTT was used, via dialysis or desalting column)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="2. Prepare Linker Stock Solution\n(e.g., 10-20 mM in anhydrous DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="3. Perform Conjugation\n(Add linker to protein, incubate 1-2h at RT or overnight at 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="4. Quench Reaction\n(Add excess L-cysteine or β-mercaptoethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="5. Purify Conjugate\n(Size-exclusion chromatography or dialysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="6. Characterize Conjugate\n(SDS-PAGE, Mass Spectrometry, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label=" DTT Used "]; B -> D [label=" TCEP Used or No Reduction "]; C -> D; D -> E; E -> F; F -> G; G -> H; } caption { font-family: "Arial"; font-size: 12px; margin-top: 10px; text-align: center; width: 760px; }
Figure 2: General experimental workflow for protein-thiol conjugation.
A. Materials and Reagents
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.5-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reducing Agent (optional): TCEP or DTT
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Desalting columns, size-exclusion chromatography (SEC), or dialysis cassettes
B. Detailed Methodology
-
Protein Preparation :
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add TCEP to a final concentration of 5-10 mM and incubate at room temperature for 30-60 minutes.[14] If using DTT, it must be removed post-reduction using a desalting column.[7]
-
-
Linker Preparation :
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO immediately before use.[11]
-
-
Conjugation Reaction :
-
Add the calculated amount of the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Mix gently and incubate the reaction. Typical conditions are 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching :
-
Stop the reaction by adding a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM. This will react with any excess bromoacetamide linker. Incubate for 15-30 minutes.[14]
-
-
Purification :
-
Remove the excess linker and quenching reagent by running the reaction mixture through a desalting column (for rapid buffer exchange) or by size-exclusion chromatography (for higher purity). Dialysis can also be used for larger volumes.
-
-
Characterization :
-
Confirm successful conjugation using methods such as SDS-PAGE (which will show a mass shift), mass spectrometry (to determine the degree of labeling), or HPLC.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | Reaction pH is too low. | Increase the pH of the reaction buffer to 8.0-8.5 to enhance the nucleophilicity of the cysteine thiol.[11] |
| Cysteine residues are oxidized or in disulfide bonds. | Ensure complete reduction of disulfide bonds with TCEP or DTT prior to adding the linker.[11] | |
| Degraded linker solution. | Prepare a fresh solution of the bromoacetamide linker immediately before each use.[11] | |
| Off-Target Modification (e.g., on Lys, His) | Reaction pH is too high. | Lower the reaction pH to 7.5-8.0 to increase selectivity for the more acidic cysteine thiol group.[11] |
| Molar excess of linker is too high. | Reduce the molar excess of the linker to 5-10 fold over the free thiol concentration.[11] | |
| Prolonged reaction time. | Decrease the incubation time. Monitor the reaction progress to find the optimal duration.[11] | |
| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF from the linker stock solution is below 10% (v/v). |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. Screen different buffer compositions to find one that maintains protein stability. |
Downstream Application: Click Chemistry
Once the protein is successfully labeled with the azide-functionalized PEG linker, the azide group is available for highly specific and efficient click chemistry reactions. This allows for the attachment of a second molecule containing a compatible reactive group, such as an alkyne or a strained cyclooctyne.
// Nodes P_SH [label="Protein-SH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Bromo-PEG₅-Azide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_N3 [label="Protein-PEG₅-Azide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Molecule_Alkyne [label="Molecule-Alkyne\n(e.g., DBCO, BCN)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Conjugate [label="Final Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges and layout {rank=same; P_SH; Linker} {rank=same; P_N3; Molecule_Alkyne} P_SH -> P_N3 [label=" Step 1: Thiol Reaction\n(pH 7.5-8.5) "]; Linker -> P_N3 [style=invis]; P_N3 -> Final_Conjugate [label=" Step 2: Click Chemistry\n(e.g., SPAAC) "]; Molecule_Alkyne -> Final_Conjugate [style=invis]; } caption { font-family: "Arial"; font-size: 12px; margin-top: 10px; text-align: center; width: 760px; }
Figure 3: Two-step bioconjugation using this compound.
This two-step approach is particularly useful for conjugating molecules that may not be stable under the conditions required for the initial thiol reaction. The azide group can react with:
-
Terminal Alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]
-
Strained Cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and ideal for use in living systems.[3][4]
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 9. This compound | PEG analogue | CAS# 1415800-37-1 | InvivoChem [invivochem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Bromoacetamido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bromoacetamido-PEG5-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This powerful and bioorthogonal click chemistry is instrumental in the synthesis of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to SPAAC and this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction. It occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule, without the need for a cytotoxic copper catalyst. This makes it ideal for applications within complex biological systems.
This compound is a heterobifunctional linker that incorporates two key reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] The azide (B81097) group participates in the SPAAC reaction with a strained alkyne, while the bromoacetamido group is a reactive handle for covalent modification of molecules, typically targeting nucleophilic residues like thiols (e.g., cysteine) on proteins. The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1] This dual functionality makes this compound a versatile tool for constructing complex biomolecules.
Applications
The unique structure of this compound lends itself to a variety of applications in biomedical research and drug development:
-
Proteolysis Targeting Chimera (PROTAC) Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] this compound can be used to link a target protein binder to an E3 ligase ligand. For instance, the bromoacetamido group can be reacted with a cysteine residue on a target-binding protein or peptide, and the azide can be subsequently "clicked" onto a strained alkyne-modified E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: In ADC construction, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can be used to conjugate a drug to an antibody. The bromoacetamido moiety can react with a thiol group on the antibody (e.g., from a reduced disulfide bond or an engineered cysteine), and the azide can be used to attach an alkyne-modified drug molecule via SPAAC.
-
Bioconjugation and Labeling: This linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins or other biomolecules for imaging or detection purposes.
Data Presentation
| Cyclooctyne Derivative | Reactant Azide | Buffer | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO Derivatives | Various Azides | PBS, HEPES | ~0.1 - 2.0 |
Experimental Protocols
The following are generalized protocols for the use of this compound in SPAAC reactions. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) is recommended for each specific application.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein with a DBCO-Modified Small Molecule
This protocol describes the conjugation of a protein (containing a free thiol group) to a small molecule functionalized with a DBCO group, using this compound as the linker.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
DBCO-functionalized small molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5 (ensure the buffer is azide-free)
-
Quenching reagent (optional, e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
Step 1: Reaction of this compound with the Thiol-Containing Protein
-
Protein Preparation: Prepare a solution of the thiol-containing protein in the reaction buffer. The concentration will depend on the specific protein.
-
Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis against the reaction buffer.
-
Characterization: Confirm the successful conjugation of the azide-linker to the protein using techniques such as mass spectrometry.
Step 2: SPAAC Reaction with the DBCO-Modified Small Molecule
-
DBCO-Molecule Preparation: Prepare a stock solution of the DBCO-functionalized small molecule in a compatible solvent (e.g., DMSO).
-
Reaction Setup: Add a 1.5- to 10-fold molar excess of the DBCO-functionalized small molecule to the purified azide-modified protein from Step 1.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. The reaction can be monitored by measuring the decrease in absorbance at ~310 nm, which corresponds to the consumption of the DBCO group.[3]
-
Quenching (Optional): If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.
-
Purification: Purify the final protein-small molecule conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted small molecule.
-
Characterization: Characterize the final conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: One-Pot, Two-Step Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC by first reacting this compound with a thiol-containing E3 ligase ligand, followed by a SPAAC reaction with a DBCO-functionalized ligand for a target protein.
Materials:
-
Thiol-containing E3 ligase ligand
-
This compound
-
DBCO-functionalized target protein ligand
-
Anhydrous DMSO or DMF
-
Purification System: Preparative HPLC
Procedure:
-
Dissolve Reactants:
-
Dissolve the thiol-containing E3 ligase ligand in anhydrous DMSO.
-
Dissolve this compound in anhydrous DMSO.
-
-
First Reaction:
-
Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the E3 ligase ligand solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Second Reaction (SPAAC):
-
Once the first reaction is complete, add the DBCO-functionalized target protein ligand (typically 1.0 equivalent relative to the initial E3 ligase ligand) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
-
Purification:
-
Upon completion of the SPAAC reaction, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
-
Mandatory Visualization
References
Surface Modification of Nanoparticles with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in the fields of drug delivery, diagnostics, and nanomedicine. This modification confers "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS), prolonging their systemic circulation time, and improving their stability and solubility in biological fluids.[1][2] This document provides detailed application notes and experimental protocols for the PEGylation of various nanoparticle platforms, along with quantitative data to guide researchers in their formulation development.
Principle of Nanoparticle PEGylation
PEGylation involves the attachment of PEG chains to the surface of nanoparticles. This can be achieved through either non-covalent adsorption or covalent conjugation.[3] The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by phagocytic cells of the MPS, primarily located in the liver and spleen.[2][4] By reducing opsonization, PEGylation significantly extends the in-vivo half-life of nanoparticles, thereby increasing the probability of them reaching their target site.[5]
Applications of PEGylated Nanoparticles
The unique properties of PEGylated nanoparticles have led to their application in a wide range of biomedical areas:
-
Drug Delivery: PEGylated nanoparticles can encapsulate or be conjugated with therapeutic agents, protecting them from premature degradation and clearance, and enabling targeted delivery to diseased tissues through the enhanced permeability and retention (EPR) effect.[2][6]
-
Medical Imaging: By incorporating imaging agents, PEGylated nanoparticles can serve as contrast agents for various imaging modalities, such as magnetic resonance imaging (MRI) and fluorescence imaging, allowing for enhanced visualization of tissues and organs.[7]
-
Theranostics: Combining therapeutic and diagnostic capabilities, theranostic PEGylated nanoparticles allow for simultaneous diagnosis, treatment, and monitoring of therapeutic response.
Experimental Protocols
This section provides detailed protocols for the PEGylation of three common types of nanoparticles: gold nanoparticles, liposomes, and polymeric nanoparticles (PLGA).
Protocol 1: PEGylation of Gold Nanoparticles (AuNPs) via Thiol-PEG Linkers
This protocol describes the surface modification of pre-synthesized citrate-stabilized gold nanoparticles with a thiol-terminated PEG. The strong affinity between gold and sulfur results in the formation of a stable Au-S bond.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 20 nm)
-
Thiol-terminated PEG (HS-PEG), e.g., HS-PEG-OCH3, MW 2000 Da
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge tubes
-
Benchtop centrifuge
Procedure:
-
Prepare PEG Solution: Dissolve the HS-PEG in nuclease-free water to a final concentration of 1 mg/mL.
-
Incubation: To 1 mL of the AuNP solution, add the HS-PEG solution at a specific molar ratio (e.g., 1:2000, AuNP:HS-PEG). The optimal ratio may need to be determined empirically.[8]
-
Reaction: Vortex the mixture gently and incubate at room temperature for at least 2 hours (or overnight for complete ligand exchange) with gentle shaking.[8]
-
Purification: Centrifuge the PEGylated AuNP solution (e.g., 14,000 rpm for 20 minutes for ~20 nm AuNPs) to pellet the nanoparticles.[8]
-
Washing: Carefully remove the supernatant containing excess, unbound PEG. Resuspend the pellet in fresh PBS.
-
Repeat Washing: Repeat the centrifugation and washing step at least two more times to ensure complete removal of free PEG.
-
Final Resuspension: Resuspend the final pellet of PEGylated AuNPs in the desired buffer and volume for characterization and downstream applications.
-
Characterization: Characterize the PEGylated AuNPs for size, zeta potential, and stability.
Workflow for Gold Nanoparticle PEGylation
References
- 1. Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. confluore.com [confluore.com]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromoacetamido-PEG5-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bromoacetamido-PEG5-azide for bioconjugation. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional crosslinker used for bioconjugation.[1][] Its primary application involves the covalent modification of thiol (-SH) groups, most notably within cysteine residues of proteins and peptides.[3] The bromoacetamide group selectively reacts with thiols to form a stable thioether bond, while the terminal azide (B81097) group is available for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5]
Q2: What is the mechanism of the reaction between the bromoacetamide group and a cysteine residue?
A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The deprotonated thiol group of a cysteine residue, known as a thiolate anion (-S⁻), acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine atom on the bromoacetamide moiety, leading to the displacement of the bromide ion and the formation of a stable thioether bond.[4][6]
Q3: How does pH affect the conjugation reaction?
A3: pH is a critical parameter for this reaction. The reactivity of the cysteine thiol group is highly pH-dependent. At an alkaline pH (typically 8.0 and above), the thiol group is deprotonated to the more nucleophilic thiolate anion, which significantly accelerates the rate of alkylation.[3][7] However, higher pH can also increase the reactivity of other nucleophilic amino acid side chains, such as those of lysine (B10760008) and histidine, potentially leading to off-target modifications.[3] For optimal thiol selectivity, a pH range of 7.5 to 8.5 is generally recommended.[3][7]
Q4: What are the potential side reactions, and how can they be minimized?
A4: While cysteine is the primary target, excess bromoacetamide can react with other nucleophilic residues like histidine, lysine, and methionine.[3] To minimize these side reactions, it is crucial to control the reaction conditions. Conducting the reaction within the optimal pH range of 7.5-8.5 favors cysteine modification.[3] Additionally, optimizing the molar ratio of the this compound to the target protein and limiting the reaction time can reduce the likelihood of off-target labeling.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield | Insufficient or Inactive Thiols: Cysteine residues may be present as disulfide bonds (cystine) and thus unavailable for reaction. | Before conjugation, treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to reduce disulfide bonds. If using DTT, it must be removed before adding the bromoacetamide reagent.[8][9] |
| Steric Hindrance: The target thiol group may be buried within the protein's structure and inaccessible. | Consider using a mild denaturant to unfold the protein slightly and expose the cysteine residue. This should be done with caution to not irreversibly denature the protein. | |
| Incorrect pH: The reaction buffer pH may be too low, resulting in a protonated and less reactive thiol group. | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.[3][7] | |
| Non-specific Modification (Labeling of non-cysteine residues) | High pH: A pH above 8.5 can increase the reactivity of other nucleophilic residues like lysine and histidine. | Lower the pH of the reaction buffer to the 7.5-8.0 range to improve selectivity for cysteine.[3] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the modification of less reactive sites. | Perform a time-course experiment to determine the minimum time required for complete modification of the target cysteine. Quench the reaction with a thiol-containing reagent like β-mercaptoethanol or DTT once the desired labeling is achieved.[3][10] | |
| High Molar Excess of Reagent: Using a large excess of this compound increases the probability of off-target reactions. | Perform a titration experiment to find the optimal molar excess of the reagent. Start with a 2- to 10-fold molar excess over the target thiol and analyze the results.[10][11] | |
| Over-alkylation (Multiple modifications on the target molecule) | High Reagent Concentration: The concentration of this compound is too high relative to the target thiol. | Optimize the stoichiometry by performing a titration experiment, starting with a 1.1 to 2-fold molar excess of the bromoacetamide reagent over the target thiol.[3] |
| Highly Reactive Substrate: The target molecule may have multiple, highly accessible cysteine residues. | Consider using a less reactive haloacetamide, such as a chloroacetamide derivative, for better control. Alternatively, use a sub-equivalent amount of the bromoacetamide reagent and purify the mono-alkylated product.[3] | |
| Inconsistent Results Between Experiments | Variations in Temperature or pH: Reaction kinetics are sensitive to changes in temperature and pH. | Standardize the reaction conditions. Use a temperature-controlled environment (e.g., a water bath) and ensure the pH of the buffer is consistent for each experiment.[3] |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances thiol reactivity with selectivity against other nucleophilic residues.[3][7] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures increase reaction rates but may also increase off-target reactions.[3] |
| Reaction Time | 1 - 4 hours | Optimization is recommended; monitor reaction progress.[5][10] |
| Molar Excess (Reagent:Thiol) | 2:1 to 10:1 | A molar excess drives the reaction forward. Start with a lower ratio and optimize.[10][11] |
| Protein Concentration | 1 - 10 mg/mL | A higher concentration can improve reaction efficiency.[12] |
Table 2: Reactivity of Bromoacetamide with Amino Acid Residues
| Amino Acid | Reactive Group | Relative Reactivity | Optimal pH for Reaction |
| Cysteine | Thiol (-SH) | Very High | > 8.0 (for thiolate formation)[3][7] |
| Histidine | Imidazole | Moderate | > 6.0 |
| Lysine | ε-amino (-NH₂) | Low | > 8.5 |
| Methionine | Thioether | Very Low | N/A |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a suitable buffer (e.g., phosphate, HEPES) at a pH of 7.5-8.5.[13] The buffer should be free of primary amines (like Tris) and thiols.[6]
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them to free thiols.[8] If using DTT, it must be removed by dialysis or a desalting column before proceeding.[13]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Analysis:
Protocol 2: Time-Course Experiment to Optimize Reaction Time
-
Set up the conjugation reaction as described in Protocol 1.
-
At various time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding a thiol-containing reagent.[3]
-
Analyze each time point by LC-MS to determine the extent of modification of the target protein and the presence of any byproducts.[3]
-
Plot the percentage of labeled protein versus time to identify the optimal reaction duration.
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: A troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromoacetamide | 683-57-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bromoacetamido-PEG5-azide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoacetamido-PEG5-azide conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a cysteine residue on my protein?
The optimal pH for the reaction between a bromoacetamide group and a cysteine thiol is typically in the range of 7.5 to 8.5.[1] This slightly alkaline condition favors the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate anion (S⁻), which readily reacts with the electrophilic carbon of the bromoacetamide.[1][2]
Q2: My conjugation reaction is showing low efficiency. What are the possible causes and solutions?
Low conjugation efficiency can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incorrect pH: If the pH is too low (below 7), the cysteine thiol will be mostly protonated and less nucleophilic, leading to a slow or incomplete reaction.[1] Conversely, a pH that is too high can lead to side reactions. Ensure your buffer is in the optimal 7.5-8.5 range.
-
Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to reduce disulfide bonds and expose cysteine residues. However, these reducing agents can also react with the bromoacetamide linker. It is crucial to remove any excess reducing agent before adding the this compound.
-
Degraded Reagent: Bromoacetamide compounds can be sensitive to moisture and light.[3][4] Ensure your this compound has been stored correctly at -20°C in a dry, dark environment.[5][6][7][8][9][10] It is recommended to prepare stock solutions fresh in an anhydrous solvent like DMSO.[3]
-
Insufficient Incubation Time or Temperature: While the reaction is typically performed at room temperature, the kinetics can be slow. Consider increasing the incubation time or slightly raising the temperature (e.g., to 37°C) to facilitate the reaction.
Q3: I am observing off-target modifications on my protein. How can I improve the selectivity for cysteine?
Bromoacetamide can react with other nucleophilic amino acid side chains, particularly at higher pH values. Common off-target residues include histidine, lysine (B10760008), and methionine.[1][2]
-
Optimize pH: Lowering the pH towards 7.5 can help minimize reactions with lysine and the N-terminus, which have higher pKa values.[1]
-
Molar Excess of Reagent: Using a large excess of the PEG-azide reagent can increase the likelihood of off-target reactions. Titrate the molar ratio of the reagent to your protein to find the optimal balance between conjugation efficiency and selectivity.
-
Reaction Time: Shorter reaction times can help reduce the extent of off-target modifications.[1] Monitor the reaction progress to determine the point of sufficient cysteine conjugation before significant side reactions occur.
Q4: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reactivity of the reagent.
-
Storage: Store the solid reagent at -20°C, protected from light and moisture.[5][6][7][8][9][10]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent such as DMSO or DMF.[3][5] For long-term storage, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[3] For short-term storage, -20°C is adequate.[3]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[3]
Troubleshooting Guide
Problem 1: No or very low conjugation observed.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.5 and 8.5.[1] |
| Degraded Reagent | Use a fresh vial of this compound. Prepare a fresh stock solution in anhydrous DMSO immediately before use.[3] |
| Disulfide Bonds Not Reduced | Ensure complete reduction of disulfide bonds by pre-treating your protein with a sufficient concentration of a reducing agent like DTT or TCEP. |
| Excess Reducing Agent | Remove excess reducing agent (e.g., via dialysis or a desalting column) after disulfide reduction and before adding the bromoacetamide reagent. |
| Insufficient Reagent Concentration | Increase the molar excess of the this compound reagent. A common starting point is a 10-fold molar excess over the protein. |
Problem 2: Mass spectrometry analysis shows multiple PEG additions or off-target modifications.
| Possible Cause | Recommended Solution |
| Reaction pH is too High | Lower the reaction pH to the 7.5-8.0 range to decrease the reactivity of lysine and histidine residues.[1] |
| High Molar Excess of Reagent | Reduce the molar ratio of the this compound to your protein. Perform a titration to find the optimal concentration. |
| Prolonged Reaction Time | Shorten the incubation time. Monitor the reaction progress over time to identify the optimal endpoint.[1] |
Problem 3: Difficulty in purifying the final conjugate.
| Possible Cause | Recommended Solution |
| Unreacted PEG-Azide and Protein | Use Size Exclusion Chromatography (SEC) to separate the larger PEGylated protein from the smaller unreacted protein and excess PEG-azide reagent.[][12] |
| Heterogeneous Conjugation Products | Ion Exchange Chromatography (IEX) can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield surface charges.[][12] |
| Similar Hydrophobicity of Products | Consider using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Chromatography (RPC) for further purification, as these methods separate based on differences in hydrophobicity.[] |
Experimental Protocols
General Protocol for Cysteine Conjugation
-
Protein Preparation: Dissolve your cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a pH of 7.5-8.5. If the protein contains disulfide bonds, incubate with a 10-20 fold molar excess of TCEP for 1 hour at room temperature to reduce them.
-
Removal of Reducing Agent (if applicable): If a reducing agent was used, remove it by dialysis, buffer exchange, or using a desalting column.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, to react with any excess bromoacetamide reagent.
-
Purification: Purify the conjugate using an appropriate chromatography method, such as SEC, IEX, or HIC, to remove unreacted protein, excess reagent, and byproducts.[][12][13][14]
-
Characterization: Confirm the conjugation and assess purity using SDS-PAGE and mass spectrometry.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Reaction mechanism for bromoacetamide conjugation with a cysteine thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bromo-PEG5-azide, 1402411-90-8 | BroadPharm [broadpharm.com]
- 8. Bromo-PEG5-azide|MSDS [dcchemicals.com]
- 9. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 10. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bromoacetamido-PEG5-azide stability in aqueous solutions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and use of Bromoacetamido-PEG5-azide in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinking reagent.[1] It features two primary functional groups separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer:
-
Bromoacetamide Group: This is a thiol-reactive group that forms a stable, covalent thioether bond with free sulfhydryl groups (-SH), such as those on cysteine residues in proteins and peptides.[2]
-
Azide (B81097) Group: This group is stable under most conditions and is used in "click chemistry".[3] It can react with molecules containing alkyne, BCN, or DBCO groups to form a stable triazole linkage.[1][4] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[1][5]
Q2: How stable is the bromoacetamide group in aqueous solutions?
The bromoacetamide group has limited stability in aqueous solutions and is susceptible to hydrolysis, where the bromine atom is replaced by a hydroxyl group (-OH). This hydrolysis reaction renders the molecule incapable of reacting with thiols. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use.[6]
Q3: How does pH affect the stability and reactivity of the bromoacetamide group?
The pH of the aqueous solution is a critical factor:
-
Stability: The amide bond in the bromoacetamide group can be hydrolyzed under strongly acidic or basic conditions.[6]
-
Reactivity: The alkylation reaction with thiols is highly pH-dependent. The reaction is most effective at a slightly alkaline pH of 7.5 to 8.5.[7] This pH range facilitates the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, which readily reacts with the bromoacetamide group.[8] At pH values above 9.0, the risk of off-target reactions with other nucleophilic residues, such as the amino group of lysine (B10760008), increases.[7]
Q4: How stable is the azide group?
The azide functional group is highly stable under a wide range of conditions, including those typically used for thiol conjugation.[3] Its stability allows for sequential reactions where the bromoacetamide group is reacted first, followed by a click chemistry reaction with the azide group.
Q5: What are the recommended storage conditions?
-
Solid Form: The solid, powdered form should be stored at -20°C, protected from moisture.[1][9] It is important to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is hygroscopic.[10][11]
-
Stock Solutions: Stock solutions should be prepared in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6] These stock solutions should be stored in aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6][12]
Q6: Which buffers are compatible with this compound?
Non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES are recommended for reactions involving the bromoacetamide group.[6][8] Buffers containing primary amines (e.g., Tris) or other nucleophiles should be avoided as they can compete with the target thiol for reaction with the bromoacetamide moiety.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation to my thiol-containing molecule. | 1. Degraded Reagent: The aqueous solution of this compound was not prepared fresh, leading to hydrolysis. | 1. Always prepare aqueous working solutions immediately before use.[6][7] |
| 2. Incorrect pH: The reaction pH is too low (e.g., < 7.0), resulting in a slow reaction rate. | 2. Adjust the reaction buffer to a pH between 7.5 and 8.5 to enhance the nucleophilicity of the thiol group.[7] | |
| 3. Incomplete Reduction: Disulfide bonds in the target molecule (e.g., protein) were not fully reduced to free thiols. | 3. Ensure complete reduction using a sufficient excess of a reducing agent like DTT or TCEP prior to adding the bromoacetamide reagent.[7][8] | |
| Off-target modifications observed (e.g., on lysine residues). | 1. pH is too high: Reaction pH is > 9.0, increasing the reactivity of other nucleophilic groups like amines. | 1. Lower the reaction pH to the optimal range of 7.5-8.5 to maximize selectivity for cysteine thiols.[7] |
| 2. High Reagent Concentration: A large molar excess of the bromoacetamide reagent was used. | 2. Reduce the molar excess of the reagent. A 5- to 10-fold molar excess over free thiols is a good starting point.[7] | |
| 3. Prolonged Reaction Time: The reaction was allowed to proceed for too long. | 3. Decrease the incubation time. Monitor the reaction progress to find the optimal duration.[7] | |
| Reagent precipitates upon addition to the aqueous buffer. | 1. Solubility Limit Exceeded: The final concentration of the reagent in the aqueous buffer is too high. | 1. Ensure the final concentration is within the solubility limits. The PEG spacer enhances water solubility, but it is not unlimited.[1] |
| 2. Poor Quality Stock Solvent: The organic solvent (e.g., DMSO) used for the stock solution contained water, causing premature precipitation or degradation. | 2. Use anhydrous, high-purity solvent for preparing the stock solution.[6] |
Data Summary
The stability and reactivity of the bromoacetamide functional group are highly dependent on the experimental conditions.
| Condition | Factor | Effect on Bromoacetamide Group | Recommendation |
| pH | < 6.5 | Very slow reaction with thiols. | Not recommended for conjugation. |
| 7.5 - 8.5 | Optimal balance of thiol reactivity and selectivity.[7] | Recommended for conjugation. | |
| > 9.0 | Increased risk of hydrolysis and off-target reactions with amines (e.g., lysine).[7] | Use with caution; may require optimization. | |
| Temperature | 4°C - 25°C | Reaction proceeds at a controllable rate. | Standard reaction temperature range.[7] |
| > 37°C | Accelerated rates of hydrolysis and potential side reactions.[6] | Generally not recommended unless required for a specific system. | |
| Buffer Choice | Nucleophilic (e.g., Tris) | Buffer can react with the bromoacetamide group, reducing yield. | Avoid. |
| Non-nucleophilic (e.g., PBS, HEPES) | Inert to the bromoacetamide group. | Recommended. [6][8] | |
| Light | Exposure to Light | Potential for degradation, as related compounds are light-sensitive.[6] | Protect solutions from light.[6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Alkylation
This protocol provides a general workflow for conjugating this compound to a thiol-containing protein.
-
Preparation of Target Protein:
-
Dissolve the protein containing free cysteine(s) in a non-nucleophilic buffer (e.g., PBS, pH 7.5-8.5).
-
If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 1 hour.[7]
-
Optional but Recommended: Remove the excess reducing agent using a desalting column or dialysis, exchanging the protein into fresh, oxygen-free alkylation buffer.
-
-
Preparation of Reagent:
-
Immediately before use, prepare a stock solution (e.g., 10-100 mM) of this compound in anhydrous DMSO.
-
Dilute this stock solution into the alkylation buffer to the desired final concentration.
-
-
Alkylation Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching reagent with a free thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM. This will consume any unreacted this compound.[7] Incubate for 15-30 minutes.
-
-
Purification and Analysis:
-
Remove excess reagent and quenching agent by buffer exchange, dialysis, or chromatography.
-
Analyze the resulting conjugate by methods such as mass spectrometry to confirm successful modification.
-
Protocol 2: Assessing Hydrolytic Stability
This protocol outlines a method to quantify the stability of this compound in a specific aqueous buffer.
-
Prepare Solutions:
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and bring it to the desired experimental temperature (e.g., 25°C).
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
-
Initiate Degradation:
-
Start the experiment by adding a small volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve a final concentration suitable for analysis (e.g., 1 mM). Vortex briefly to mix.
-
-
Time-Point Sampling:
-
Immediately take an initial sample (t=0).
-
Collect subsequent samples at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Immediately quench each sample by diluting it in a solution that stops hydrolysis, such as a low pH mobile phase (e.g., 0.1% formic acid in acetonitrile/water), and store at low temperature (4°C) until analysis.
-
-
Analysis:
-
Analyze the samples using reverse-phase HPLC or LC-MS.
-
Monitor the decrease in the peak area of the parent this compound compound over time.
-
The rate of degradation can be determined by plotting the natural logarithm of the peak area versus time. The slope of this line corresponds to the degradation rate constant (-k).
-
Visualizations
Caption: Hydrolytic degradation of the bromoacetamide group.
Caption: Experimental workflow for thiol-alkylation.
References
- 1. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, CAS 1415800-37-1 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
preventing side reactions with Bromoacetamido-PEG5-azide
Welcome to the technical support center for Bromoacetamido-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing side reactions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional crosslinking reagent.[1] It contains two distinct reactive groups separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[2]
-
Bromoacetamide Group: This group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[3][] This reaction is a type of nucleophilic substitution where the bromide ion is an excellent leaving group.[1][3]
-
Azide (B81097) Group: This group is used in "click chemistry." It can react with molecules containing alkyne, BCN, or DBCO groups to form a stable triazole linkage.[1][2][5]
-
PEG5 Spacer: The PEG linker increases the solubility of the reagent and the resulting conjugate in aqueous media.[2]
This reagent is commonly used to link a thiol-containing biomolecule to another molecule functionalized for click chemistry, a key step in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[5][6]
Q2: What are the optimal reaction conditions for conjugating the bromoacetamide group to a thiol?
A: The reaction of bromoacetamide with a thiol is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0.[7][8] In this range, the thiol group (-SH) is deprotonated to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the rate of the desired thioether bond formation.[9] Reactions at lower pH values (e.g., 6.5-7.5) are much slower.[8][10]
Q3: What are the primary side reactions associated with the bromoacetamide group?
A: While highly selective for thiols, the bromoacetamide group can react with other nucleophilic amino acid residues, especially under non-optimal conditions.
-
Reaction with Amines: At pH values above 9.0, the bromoacetyl group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[10] This becomes more competitive at higher pH.
-
Reaction with Other Residues: If free thiols are absent, reactions with methionine, histidine, or tyrosine are possible, though less common.[11]
-
Hydrolysis: The bromoacetamide group is more resistant to hydrolysis compared to other thiol-reactive linkers like maleimides, but hydrolysis can still occur over extended reaction times in aqueous buffers.[12][13] It is advisable to prepare stock solutions in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[9]
Q4: Is the azide group stable during the thiol conjugation step?
A: The azide group is generally stable under most bioconjugation conditions, including the slightly alkaline pH used for the bromoacetamide reaction.[14][15] However, a critical incompatibility arises with the use of certain reducing agents. Thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), often used to reduce disulfide bonds and free up cysteine thiols, will also reduce the azide group to a primary amine, rendering it inactive for subsequent click chemistry reactions.[16][17]
Q5: How can I reduce disulfide bonds in my protein without reducing the azide group?
A: This is a crucial step for successful dual-functionalization.
-
Use a Non-Thiol Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it efficiently reduces disulfide bonds without affecting the azide group.
-
Remove the Reducing Agent: It is imperative to remove the reducing agent after disulfide reduction but before adding the this compound reagent. This can be accomplished through methods like dialysis, buffer exchange, or using a desalting column. Failure to remove the reducing agent is a primary cause of low yield in the subsequent click chemistry step.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you identify and solve issues in your experiments.
Problem 1: Low or no conjugation to my thiol-containing protein.
| Potential Cause | Troubleshooting Solution |
| Oxidized Cysteines | Cysteine residues may have formed disulfide bonds and are unavailable for reaction. Pre-treat the protein with a reducing agent like TCEP (5-10 mM) to ensure free thiols are present.[9] Crucially, remove the TCEP before adding the bromoacetamide reagent. |
| Suboptimal pH | The reaction is inefficient at neutral or acidic pH. Ensure the reaction buffer is within the optimal pH range of 8.0-9.0.[7][8] Use a non-amine, non-thiol buffer like phosphate (B84403) or bicarbonate. Avoid Tris-based buffers.[9][18] |
| Steric Hindrance | The target cysteine residue may be buried within the protein's structure. Consider using a partially denaturing condition that preserves protein integrity but exposes the cysteine. Alternatively, increase the molar excess of the PEG reagent and extend the reaction time.[9] |
| Reagent Degradation | This compound may degrade if improperly stored or if stock solutions are old. Store the solid reagent at -20°C.[1] Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[9] |
Problem 2: Successful thiol conjugation, but low or no yield in the subsequent click chemistry reaction.
| Potential Cause | Troubleshooting Solution |
| Azide Group Reduction | This is the most common cause. A thiol-based reducing agent (DTT, BME) used during the initial reduction step has likely reduced the azide. Use TCEP instead and ensure its complete removal via desalting or dialysis before adding the this compound. |
| Incompatible Reagents | The azide group is sensitive to certain metals and strong acids.[17][19] Avoid using metal spatulas to handle the reagent.[19] Ensure that subsequent click chemistry reaction conditions are compatible. |
| Purification Issues | The PEGylated conjugate was not properly purified, and residual, unreacted components are interfering with the click reaction. Ensure purification is complete using a suitable method like SEC or IEX chromatography.[] |
Problem 3: Evidence of non-specific labeling or protein aggregation.
| Potential Cause | Troubleshooting Solution |
| Reaction with Amines | The reaction pH may be too high (e.g., > 9.0), promoting reaction with lysine residues.[10] Lower the pH to the 8.0-8.5 range to improve selectivity for thiols. |
| Excess Reagent | A large molar excess of the bromoacetamide reagent can lead to modification of less reactive sites. Optimize the stoichiometry by performing a titration experiment to find the lowest effective molar excess of the reagent. |
| Hydrophobicity | While the PEG linker enhances solubility, the overall conjugate may have altered hydrophobic properties, leading to aggregation. Perform the conjugation at a lower protein concentration and ensure gentle mixing. Include solubility-enhancing additives like arginine in the buffer if necessary. |
Quantitative Data Summary
Table 1: pH-Dependence of Bromoacetamide Reactivity
| pH Range | Target Group | Relative Reaction Rate | Notes |
| 6.5 - 7.5 | Thiol (-SH) | Slow | Highly selective for thiols, but the reaction may require extended time or higher reagent excess.[8] |
| 8.0 - 9.0 | Thiol (-SH) | Optimal | Favors the highly nucleophilic thiolate (-S⁻) form, leading to efficient conjugation.[7] |
| > 9.0 | Thiol (-SH) | Fast | Reaction with thiols remains efficient. |
| > 9.0 | Amine (-NH₂) | Moderate | Risk of side reactions with primary amines (e.g., lysine) increases significantly.[10] |
Table 2: Compatibility of the Azide Group with Common Reagents
| Reagent/Condition | Compatibility | Comments |
| TCEP | Compatible | Recommended for disulfide reduction prior to conjugation. |
| DTT, BME | Incompatible | Will reduce the azide group to an amine.[16][17] Must be avoided or completely removed. |
| Amine-containing buffers (Tris, Glycine) | Compatible | Azide group is stable, but these buffers will compete in the bromoacetamide reaction. |
| Copper (I) catalyst (for CuAAC) | Compatible | This is the intended reaction partner for click chemistry.[5][17] |
| Strong Acids / Heavy Metals | Incompatible | Can lead to the formation of explosive hydrazoic acid or unstable metal azides.[17][19] |
Experimental Protocols
Protocol 1: Protein Disulfide Reduction and Purificiation
-
Buffer Preparation : Prepare a reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.0-7.5. Degas the buffer thoroughly to minimize re-oxidation of thiols.
-
Protein Preparation : Dissolve the protein containing disulfide bonds in the prepared buffer to a concentration of 1-10 mg/mL.
-
Reduction : Add a 10- to 20-fold molar excess of TCEP from a freshly prepared stock solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Removal of TCEP : Immediately following incubation, remove the TCEP and any reaction byproducts. The most effective method is to use a desalting column (e.g., PD-10) equilibrated with the conjugation buffer (see Protocol 2, step 1). This step is critical to prevent TCEP from interfering with the subsequent conjugation.
-
Confirmation : The presence of free thiols can be confirmed using Ellman's Reagent (DTNB).
Protocol 2: Conjugation of this compound to a Protein
-
Buffer Preparation : Prepare a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at pH 8.5. Degas the buffer and keep it under an inert atmosphere (nitrogen or argon) if possible to prevent thiol re-oxidation.
-
Protein Solution : Transfer the reduced, purified protein from Protocol 1 into the conjugation buffer.
-
Reagent Preparation : Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and immediately.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.
-
Quenching : Quench any unreacted bromoacetamide by adding a small molecule thiol like 2-mercaptoethanol (B42355) or N-acetylcysteine to a final concentration of ~10 mM. Incubate for 30 minutes.
-
Purification : Remove excess PEG reagent and quenching agent to isolate the purified conjugate. Size exclusion chromatography (SEC) is a commonly used method.[] Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) may also be suitable depending on the protein's properties.[]
Visual Guides
Caption: Experimental workflow for protein conjugation.
Caption: Desired vs. potential side reaction pathways.
Caption: Troubleshooting logic for low yield experiments.
References
- 1. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1415800-37-1 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 16. Organic azide - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. safety.pitt.edu [safety.pitt.edu]
Technical Support Center: Purification of Bromoacetamido-PEG5-azide Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of Bromoacetamido-PEG5-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the critical functionalities of this compound and what are their roles in conjugation?
A1: this compound is a heterobifunctional crosslinker with three key components:
-
Bromoacetamide group: This group reacts specifically with thiol (-SH) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] This reaction is most efficient at a pH greater than 8.0.[2][3]
-
PEG5 spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the solubility of the conjugate in aqueous media.[1][2][4]
-
Azide group (-N3): This functional group is stable under most conditions and is used for "click chemistry" reactions.[4][5] It can react with alkyne-containing molecules to form a stable triazole linkage, a common method for attaching a second molecule or a detection label.[4][6]
Q2: What are the most common methods for purifying my this compound conjugate?
A2: The choice of purification method depends on the size and properties of the molecule to which the this compound is conjugated. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method for separating the larger conjugate from the smaller, unreacted PEG linker.[7]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, allowing for the separation of species with different numbers of attached PEG chains.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a powerful technique for analyzing the purity of and purifying PEGylated small molecules and proteins.[9]
-
Dialysis/Ultrafiltration: These methods are useful for removing small, unconjugated PEG linkers from much larger biomolecules by using a membrane with a specific molecular weight cutoff (MWCO).[10]
Q3: How can I assess the purity and successful conjugation of my product?
A3: Several analytical techniques can be used to confirm the purity and identity of your conjugate:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.[8][9]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-LC/MS provide accurate molecular weight measurements, confirming the number of PEG units attached to your molecule.[8][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugate from impurities and quantify its purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG linker on the target molecule.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Low Yield of Conjugate
| Possible Cause | Recommended Solution(s) |
| Incomplete reaction | Ensure the pH of the reaction buffer is optimal for the bromoacetamide-thiol reaction (pH > 8.0).[2][3] Increase the molar excess of the this compound linker. |
| Hydrolysis of the linker | Prepare stock solutions of the linker in a dry, aprotic solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[4][8] |
| Inaccessible thiol groups on the target molecule | If conjugating to a protein, consider partial denaturation and refolding to expose the cysteine residues.[8] |
| Loss of product during purification | For chromatography, ensure the column is properly equilibrated and consider using a buffer with a slightly higher ionic strength to reduce non-specific binding.[10] For dialysis, ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate.[10] |
Presence of Aggregates
| Possible Cause | Recommended Solution(s) |
| Protein instability under reaction conditions | Perform the conjugation reaction at a lower temperature (e.g., 4°C).[8] Screen different buffer conditions to find one that enhances protein stability.[8] |
| High protein concentration | Reduce the concentration of the protein in the reaction mixture.[8] |
| Cross-linking (if the target molecule has multiple thiols) | Reduce the molar ratio of the PEG linker to the target molecule. |
Incomplete Removal of Unreacted Linker
| Possible Cause | Recommended Solution(s) |
| Inappropriate purification method | For large biomolecules, use a desalting column (e.g., Sephadex G-25) or dialysis with a low MWCO membrane (e.g., 1-3 kDa).[10] |
| Poor separation in chromatography | Optimize the mobile phase and gradient for HPLC. For SEC, ensure the column has the appropriate exclusion limit for your conjugate and the free linker.[10] |
| Column overloading | Reduce the amount of sample loaded onto the chromatography column.[10] |
Experimental Protocols
General Protocol for Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein in a suitable buffer at pH 8.0-8.5 (e.g., phosphate (B84403) buffer with EDTA to prevent disulfide bond formation).
-
Linker Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent such as DMSO.
-
Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or cysteine.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker and quenching agent.
General Protocol for Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired buffer.
-
Sample Application: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).
-
Analysis: Analyze the collected fractions containing the conjugate for purity using SDS-PAGE and/or mass spectrometry.
Visualized Workflows
Caption: A general experimental workflow for the conjugation and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of PEGylated Proteins
Welcome to the technical support center for PEGylated protein analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing PEGylated proteins?
A1: The primary challenges in analyzing PEGylated proteins stem from their inherent heterogeneity. This includes:
-
Polydispersity: The PEG molecules themselves have a distribution of molecular weights.
-
Heterogeneity of PEGylation: The number of PEG molecules attached per protein can vary (e.g., mono-, di-, multi-PEGylated species).
-
Positional Isomers: PEG can attach to different sites on the protein, creating isomers with similar molecular weights but potentially different physicochemical properties.[][2]
-
Aggregation: PEGylated proteins have a tendency to form aggregates, which can complicate analysis and affect the product's efficacy and safety.[3]
-
Analytical Method Challenges: The unique properties of PEGylated proteins can lead to issues like poor peak shape in chromatography, suppressed ionization in mass spectrometry, and spectral complexity in NMR.[4][5]
Q2: Why is it difficult to get sharp peaks when analyzing PEGylated proteins by Size Exclusion Chromatography (SEC)?
A2: Poor peak shape, including tailing and broadening, in SEC analysis of PEGylated proteins is a common issue. Several factors can contribute to this:
-
Secondary Interactions: The PEG moiety can interact with the stationary phase of the SEC column, leading to non-ideal size-based separation and peak tailing. These interactions can be hydrophobic or ionic.[6]
-
System Dispersion: Excessive volume in the HPLC system (tubing, flow cell) can cause band broadening and result in wider peaks.[6]
-
Column Contamination: Microbial growth or accumulation of particulates at the column inlet can disrupt the flow path and lead to distorted peaks.[6][7]
-
Inappropriate Mobile Phase: The composition of the mobile phase, including pH and ionic strength, is crucial for minimizing secondary interactions and maintaining the native conformation of the protein.[8]
Q3: What causes the complex spectra observed in the mass spectrometry analysis of PEGylated proteins?
A3: The complexity of mass spectra for PEGylated proteins arises from several factors:
-
Polydispersity of PEG: The distribution of PEG molecular weights leads to a series of peaks separated by the mass of the ethylene (B1197577) glycol monomer (44 Da).[9]
-
Multiple Charge States: During electrospray ionization (ESI), proteins can acquire multiple charges, resulting in a series of ion envelopes for each PEGylated species.[5]
-
Heterogeneity of PEGylation: The presence of species with different numbers of attached PEG molecules further complicates the spectrum, with overlapping isotopic clusters.[5]
Q4: Can Nuclear Magnetic Resonance (NMR) be used to determine the degree of PEGylation?
A4: Yes, ¹H NMR spectroscopy is a powerful technique for quantifying the degree of PEGylation. The method relies on the distinct and strong signal from the repeating ethylene glycol units of the PEG chain, which can be integrated and compared to a signal from a known number of protons on the protein.[10][11] This allows for the calculation of the average number of PEG chains per protein molecule.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Issue: Poor Peak Shape (Tailing, Broadening, or Fronting)
This troubleshooting guide provides a systematic approach to diagnosing and resolving poor peak shape in the SEC analysis of PEGylated proteins.
Caption: Troubleshooting workflow for poor peak shape in SEC.
| Parameter | Recommendation | Rationale |
| Mobile Phase Ionic Strength | Increase salt concentration (e.g., 100-300 mM NaCl or Arginine).[12] | Reduces ionic interactions between the protein/PEG and the stationary phase.[12] |
| Organic Modifier | Add 5-15% isopropanol (IPA) or acetonitrile.[12] | Minimizes hydrophobic secondary interactions.[6] |
| pH | Adjust pH to be at least 1 unit away from the protein's isoelectric point (pI).[8] | Reduces ionic interactions by ensuring the protein and stationary phase have like charges. |
| Flow Rate | Lower the flow rate (e.g., 0.5 mL/min).[12] | Improves resolution by allowing more time for diffusion and separation.[7] |
| Column Temperature | Increase column temperature (e.g., 30-45°C).[4][12] | Can improve peak shape and resolution.[12] |
Mass Spectrometry (MS)
Issue: Complex and Uninterpretable Spectra in ESI-MS
This guide outlines steps to simplify the mass spectra of PEGylated proteins.
References
- 2. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. support.waters.com [support.waters.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reducing Immunogenicity of Bioconjugates with PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated bioconjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing immunogenicity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of PEGylation to reduce the immunogenicity of bioconjugates.
Q1: What is the primary mechanism by which PEGylation reduces the immunogenicity of a bioconjugate?
A1: PEGylation reduces immunogenicity primarily by creating a hydrophilic, neutral shield around the bioconjugate. This "stealth" effect sterically hinders the recognition of immunogenic epitopes on the protein or drug surface by components of the immune system, such as antibodies and antigen-presenting cells. This masking reduces the likelihood of an immune response being mounted against the bioconjugate.[1][2][3]
Q2: What are anti-PEG antibodies (APAs) and why are they a concern?
A2: Anti-PEG antibodies (APAs) are antibodies that specifically recognize and bind to the polyethylene (B3416737) glycol (PEG) polymer itself. They are a significant concern because their presence, either pre-existing in a patient or induced by treatment with a PEGylated therapeutic, can lead to several adverse effects. These include accelerated blood clearance (ABC) of the bioconjugate, which reduces its therapeutic efficacy, as well as hypersensitivity reactions.[2][4][5]
Q3: Can PEG itself induce an immune response?
A3: While PEG is generally considered to have low immunogenicity, it can become immunogenic, particularly when conjugated to a carrier molecule like a protein or nanoparticle.[6][7] The immune system can recognize the PEG moiety as a foreign substance, leading to the production of anti-PEG antibodies.[4] Factors such as the size, structure (linear vs. branched), and density of the PEG chains on the bioconjugate can influence its immunogenic potential.[8][9]
Q4: What is the Accelerated Blood Clearance (ABC) phenomenon?
A4: The Accelerated Blood Clearance (ABC) phenomenon is the rapid elimination of a PEGylated bioconjugate from the bloodstream upon subsequent administrations. This is often mediated by the production of anti-PEG IgM antibodies following the initial dose. These antibodies then bind to the PEG chains of the bioconjugate upon the next dose, leading to its rapid uptake and clearance by the mononuclear phagocyte system, primarily in the liver and spleen.[10][11][12][13]
Q5: How do the structural properties of PEG (e.g., size, branching) affect the immunogenicity of a bioconjugate?
A5: The structural properties of PEG play a crucial role in the immunogenicity of a bioconjugate:
-
Size (Molecular Weight): Higher molecular weight PEGs (e.g., 20 kDa) tend to be more immunogenic than lower molecular weight PEGs (e.g., 5 kDa).[8][9][14] Larger PEG molecules may be more likely to be recognized by the immune system.
-
Structure (Linear vs. Branched): Branched PEG structures may offer better shielding of the protein surface compared to linear PEGs of the same molecular weight, which can lead to reduced immunogenicity. However, the branching itself can sometimes be recognized by the immune system, and the effect can be protein-dependent.[3][8][15]
-
Density: A higher density of PEG chains on the surface of a bioconjugate generally provides better masking of epitopes and can lead to reduced immunogenicity.[16]
Data Presentation
The following table summarizes representative data on the impact of PEG size and structure on the immunogenicity of bioconjugates, as indicated by anti-PEG antibody titers. Please note that these are illustrative values compiled from multiple sources and actual results will vary depending on the specific bioconjugate, experimental model, and assay conditions.
| PEG Moiety | Protein Carrier | Anti-PEG IgM Titer (Relative Units) | Anti-PEG IgG Titer (Relative Units) | Reference |
| Linear 5 kDa | Tetanus Toxoid | 1.2 ± 0.3 | 0.8 ± 0.2 | [8][9] |
| Linear 20 kDa | Tetanus Toxoid | 2.5 ± 0.5 | 1.5 ± 0.4 | [8][9] |
| Branched 20 kDa | Tetanus Toxoid | 2.3 ± 0.4 | 1.4 ± 0.3 | [8][9] |
| Linear 5 kDa | Ovalbumin | 1.5 ± 0.4 | 1.0 ± 0.3 | [8] |
| Linear 20 kDa | Ovalbumin | 3.1 ± 0.6 | 1.9 ± 0.5 | [8] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during PEGylation experiments aimed at reducing immunogenicity.
Issue 1: High Levels of Anti-PEG Antibodies Detected in Pre-clinical Models
Q: We have PEGylated our protein, but our in vivo studies show a strong anti-PEG antibody response. What could be the cause and how can we troubleshoot this?
A: A strong anti-PEG antibody response despite PEGylation can be due to several factors. The following troubleshooting workflow can help identify and address the issue.
Caption: Troubleshooting workflow for high anti-PEG antibody response.
Troubleshooting Steps:
-
Review PEG Characteristics:
-
Is the molecular weight of your PEG high (e.g., >20 kDa)? Higher molecular weight PEGs can be more immunogenic. Consider testing a lower molecular weight PEG.[8][9]
-
Are you using a linear PEG? While effective, sometimes branched PEGs can offer better shielding. Evaluate a branched PEG of a similar molecular weight.[3][15]
-
-
Analyze the PEGylation Reaction and Purification:
-
Was the PEGylation reaction incomplete? Unconjugated protein will be highly immunogenic. Use techniques like SDS-PAGE or size-exclusion chromatography to assess the degree of PEGylation.
-
Are there impurities from the PEG reagent or reaction byproducts? These can act as adjuvants and enhance the immune response. Ensure high-purity PEG reagents and thorough purification of the final bioconjugate.
-
-
Examine the Bioconjugate Formulation:
-
Are there aggregates in your final formulation? Protein aggregates are known to be highly immunogenic. Use techniques like dynamic light scattering (DLS) to check for aggregates. If present, optimize your formulation and storage conditions.
-
-
Consider the Animal Model:
-
Do the animals have pre-existing anti-PEG antibodies? Some animal populations can have pre-existing antibodies due to environmental exposure to PEG-containing products. Screen a subset of your animals for baseline anti-PEG antibody levels before starting the study.
-
Issue 2: Inconsistent or Poor Results in Anti-PEG Antibody ELISA
Q: We are getting high background, low signal, or high variability in our anti-PEG antibody ELISA. How can we improve our assay?
A: ELISA troubleshooting often involves optimizing several key steps. Here is a guide to address common problems.
Caption: Troubleshooting guide for common anti-PEG antibody ELISA issues.
Troubleshooting Checklist:
-
High Background:
-
Insufficient Washing: Increase the number of wash steps and/or the soaking time between washes.
-
Non-specific Binding: Optimize the blocking buffer (e.g., increase protein concentration, try a different blocking agent).
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration.
-
-
Low or No Signal:
-
Reagent Issues: Check the expiration dates and storage conditions of all reagents, especially the enzyme conjugate and substrate. Prepare fresh buffers.
-
Insufficient Antibody: The concentration of your capture or detection antibody may be too low. Titrate to a higher concentration.
-
Incorrect Plate Reader Settings: Ensure you are reading the plate at the correct wavelength for your substrate.
-
-
High Variability between Wells:
-
Pipetting Inaccuracy: Calibrate your pipettes and ensure consistent pipetting technique.
-
Inconsistent Incubation: Ensure the plate is incubated at a stable temperature and for the specified time. Avoid stacking plates during incubation.
-
Edge Effects: Temperature and evaporation gradients can occur in the outer wells of a plate. Avoid using the outermost wells for samples or standards, or use a plate sealer.
-
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol is a general guideline for a sandwich ELISA to detect anti-PEG antibodies in serum or plasma. Optimization of concentrations and incubation times may be necessary.
Materials:
-
High-binding 96-well microplate
-
PEGylated molecule for coating (e.g., mPEG-BSA, 20 kDa)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or plasma samples
-
Anti-species IgG and/or IgM secondary antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the PEGylated molecule to 10 µg/mL in PBS.
-
Add 100 µL of the diluted PEGylated molecule to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Sample Incubation:
-
Dilute serum or plasma samples in blocking buffer (start with a 1:100 dilution).
-
Add 100 µL of diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-species secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm on a microplate reader.
-
Protocol 2: In Vivo Accelerated Blood Clearance (ABC) Assay
This protocol provides a general framework for assessing the ABC phenomenon in a rodent model.
Materials:
-
PEGylated bioconjugate of interest
-
Animal model (e.g., rats or mice)
-
Method for labeling the bioconjugate (e.g., radiolabeling, fluorescent labeling)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Apparatus for quantifying the labeled bioconjugate in blood (e.g., gamma counter, fluorescence plate reader)
Procedure:
-
Animal Groups:
-
Control Group (Single Injection): Animals will receive a single intravenous (IV) injection of the labeled PEGylated bioconjugate.
-
Test Group (Repeated Injection): Animals will receive an initial "priming" IV injection of the unlabeled PEGylated bioconjugate. After a specified time interval (e.g., 7 days), they will receive a second IV injection of the labeled PEGylated bioconjugate.
-
-
Dosing:
-
The dose for both the priming and the labeled injection should be consistent and based on previous pharmacokinetic studies.
-
-
Blood Sampling:
-
Collect blood samples at various time points after the injection of the labeled bioconjugate (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
The volume of blood collected should be consistent across all time points and animals.
-
-
Quantification of Labeled Bioconjugate:
-
Process the blood samples (e.g., separate plasma) as required for your quantification method.
-
Measure the amount of labeled bioconjugate in each sample.
-
-
Data Analysis:
-
Plot the concentration of the labeled bioconjugate in the blood versus time for both the control and test groups.
-
Calculate pharmacokinetic parameters such as the area under the curve (AUC) and the clearance rate.
-
A significant decrease in the AUC and an increase in the clearance rate in the test group compared to the control group indicates the ABC phenomenon.[10][12][13]
-
Mandatory Visualizations
Signaling Pathway: Induction of Anti-PEG Antibodies and Accelerated Blood Clearance
Caption: Immune response leading to the Accelerated Blood Clearance (ABC) of PEGylated bioconjugates.
Experimental Workflow: Assessing the Immunogenicity of a PEGylated Bioconjugate
Caption: Experimental workflow for evaluating the immunogenicity of a PEGylated bioconjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. researchgate.net [researchgate.net]
- 9. Both IgM and IgG Antibodies against Polyethylene Glycol Can Alter the Biological Activity of Methoxy Polyethylene Glycol-Epoetin Beta in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Accelerated Blood Clearance Phenomenon Reduces the Passive Targeting of PEGylated Nanoparticles in Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the degree of protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of PEG to protein for achieving a specific degree of PEGylation?
A1: The optimal molar ratio of PEG to protein is a critical parameter that directly influences the degree of PEGylation. It is protein-specific and needs to be determined empirically. A common starting point is a 1:1 to 5:1 molar ratio of PEG reagent to the target amino acid residue (e.g., lysine). Increasing the molar excess of PEG generally leads to a higher degree of PEGylation, but an excessive amount can result in protein precipitation or the formation of multi-PEGylated species.
Q2: How does the choice of PEG reagent (e.g., mPEG-NHS, mPEG-MAL) affect the degree of PEGylation?
A2: The choice of PEG reagent and its reactive group is crucial as it determines the site of PEGylation.
-
mPEG-NHS (N-hydroxysuccinimide) esters primarily react with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. The reactivity of NHS esters is pH-dependent, with optimal reactivity at pH 7-8.5.
-
mPEG-MAL (maleimide) reagents specifically target free sulfhydryl groups of cysteine residues. This reaction is most efficient at pH 6.5-7.5. Using a maleimide-activated PEG allows for more site-specific PEGylation if free cysteines are available or can be introduced through site-directed mutagenesis.
The choice between these reagents will fundamentally determine which and how many sites are available for PEGylation, thus controlling the degree of modification.
Q3: Can the reaction buffer composition influence the outcome of PEGylation?
A3: Yes, the buffer composition plays a significant role. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the protein for the PEG reagent and should be avoided when using NHS-activated PEGs. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are generally recommended for NHS ester reactions. The pH of the buffer is also critical for controlling the reaction rate and specificity, as mentioned in A2.
Troubleshooting Guide
Problem 1: Low PEGylation Efficiency or Incomplete Reaction
If you are observing a low degree of PEGylation, consider the following troubleshooting steps:
-
Increase the Molar Ratio of PEG: Gradually increase the molar excess of the PEG reagent. See the table below for a typical starting range.
-
Optimize Reaction pH: Ensure the pH of your reaction buffer is optimal for the chosen PEG chemistry. For mPEG-NHS, a pH of 7.0-8.5 is recommended.
-
Check for Competing Molecules: As stated in the FAQs, avoid buffers containing primary amines like Tris.
-
Extend Reaction Time: The reaction may not have reached completion. Try extending the incubation time.
Problem 2: High Polydispersity (Multiple PEGylated Species)
A common challenge is the formation of a heterogeneous mixture of protein-PEG conjugates. To address this:
-
Reduce the Molar Ratio of PEG: A lower PEG-to-protein ratio can favor the formation of mono-PEGylated species.
-
Control Reaction Time: Shorter reaction times can limit the extent of PEGylation.
-
Optimize pH: Lowering the pH (e.g., towards 7.0 for NHS esters) can slow down the reaction rate, providing better control.
-
Consider Site-Specific PEGylation: If possible, utilize a PEG reagent that targets a specific amino acid, like mPEG-maleimide for cysteine residues.
Problem 3: Protein Aggregation or Precipitation During PEGylation
Protein aggregation can occur due to changes in the protein's surface properties upon PEGylation.
-
Screen Different Buffers: The ionic strength and pH of the buffer can influence protein stability.
-
Include Excipients: Additives like arginine or glycerol (B35011) can sometimes help to suppress aggregation.
-
Control the Rate of PEG Addition: A slower, stepwise addition of the PEG reagent may prevent localized high concentrations that can lead to precipitation.
Quantitative Data Summary
The following table summarizes typical starting conditions and their expected impact on the degree of PEGylation. These values are illustrative and should be optimized for each specific protein.
| Parameter | Typical Range | Effect on Degree of PEGylation | Reference |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Increasing the ratio generally increases the degree of PEGylation. | |
| pH (mPEG-NHS) | 7.0 - 8.5 | Higher pH increases the reaction rate and can lead to a higher degree of PEGylation. | |
| pH (mPEG-MAL) | 6.5 - 7.5 | Optimal range for specific reaction with cysteine residues. | |
| Reaction Time | 30 min - 2 hours | Longer reaction times can lead to a higher degree of PEGylation. | |
| Temperature | 4°C - 25°C | Higher temperatures increase the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Lysine PEGylation using mPEG-NHS
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, borate buffer) at a pH of 7.0-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in the same reaction buffer.
-
PEGylation Reaction: Add the desired molar excess of the mPEG-NHS solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for a longer duration with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Characterize the degree of PEGylation using SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Site-Specific Cysteine PEGylation using mPEG-Maleimide
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond, it must first be reduced. Incubate the protein with a reducing agent like DTT or TCEP, followed by its removal.
-
Protein Preparation: Exchange the protein into a buffer at pH 6.5-7.5, such as a phosphate (B84403) buffer containing EDTA.
-
PEG Reagent Preparation: Dissolve the mPEG-maleimide reagent in the reaction buffer just prior to use.
-
PEGylation Reaction: Add a 2- to 10-fold molar excess of mPEG-maleimide to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a free thiol-containing compound like L-cysteine or β-mercaptoethanol.
-
Purification and Analysis: Follow the same purification and analysis steps as described in Protocol 1.
Diagrams
Caption: Workflow for a typical lysine PEGylation experiment.
Caption: Troubleshooting logic for common PEGylation issues.
Technical Support Center: Bromoacetamido-PEG5-azide
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and effective use of Bromoacetamido-PEG5-azide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. Both the physical form and temperature are critical factors.
| Form | Storage Temperature | Additional Precautions |
| Pure (Solid/Viscous Liquid) | -20°C[1][2] | Keep tightly sealed in a dry, dark location. |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month[3] | Protect from light and store under an inert atmosphere (e.g., nitrogen).[3] |
Q2: What personal protective equipment (PPE) should be worn when handling this reagent?
A2: Due to the presence of the bromoacetamide and azide (B81097) groups, appropriate PPE is mandatory to prevent exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[5] | To prevent skin contact, as 2-bromoacetamide (B1266107) can cause severe skin burns.[4][6] |
| Eye Protection | Safety goggles or a face shield[5] | To protect against splashes and eye damage.[6][7] |
| Body Protection | A lab coat must be worn.[5] | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[4] | To avoid inhalation of any potential dust or aerosols. |
Q3: What are the main chemical incompatibilities of this compound?
A3: To prevent hazardous reactions, avoid contact with the following substances:
| Incompatible Material | Hazard |
| Strong Acids | Can form highly toxic and explosive hydrazoic acid.[5][8] |
| Heavy Metals and their Salts | Can form highly heat- and shock-sensitive explosive metal azides.[5] |
| Strong Oxidizing Agents | May lead to vigorous, potentially explosive reactions. |
| Reducing Agents | Can react with the azide group. |
Q4: What are the primary applications of this compound?
A4: this compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The bromoacetamido group reacts with sulfhydryl (thiol) groups on proteins, while the azide group is used in "click chemistry" reactions with alkynes.[1][2][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction with Thiol-Containing Molecule | Degradation of Bromoacetamide Group: The bromoacetamide moiety can be susceptible to hydrolysis, especially at high pH. | Ensure the reagent has been stored correctly and is within its recommended shelf life. Perform reactions at a pH > 8.0 for efficient thiol reactivity, but minimize reaction time to reduce hydrolysis.[9] |
| Incorrect pH: The reaction of bromoacetamide with thiols is pH-dependent.[9] | Maintain a reaction pH between 8.0 and 8.5 for optimal chemoselectivity with free thiols. | |
| Low or No "Click Chemistry" Reaction Yield | Degradation of Azide Group: While generally stable, the azide can degrade under improper storage or handling. | Verify the storage conditions of the reagent. Ensure that no incompatible chemicals (e.g., reducing agents) have contaminated the reaction. |
| Catalyst Issues (for CuAAC reactions): The copper (I) catalyst may have oxidized or be present in insufficient amounts. | Use a freshly prepared catalyst solution or a copper (I) stabilizing ligand. Optimize the catalyst concentration. | |
| Poor Solubility of the Reagent | Incorrect Solvent: The PEG linker enhances water solubility, but the overall solubility depends on the conjugate. | This compound is soluble in DMSO, DMF, and DCM.[2][10] For aqueous reactions, prepare a concentrated stock solution in a compatible organic solvent and add it to the aqueous buffer. |
| Unexpected Side Products | Reaction with Non-Target Functional Groups: At very high pH or with extended reaction times, the bromoacetamide group may show some reactivity towards other nucleophiles like amines. | Optimize the reaction pH and time to favor thiol selectivity. Consider using a maleimide-based linker if thiol specificity is a persistent issue, though bromoacetamide linkers are generally more stable.[9] |
| Contamination: The reagent or other reaction components may be contaminated. | Use high-purity reagents and solvents. Ensure all glassware is clean and dry. |
Experimental Protocols
General Protocol for Thiol-Alkylation
This protocol describes the conjugation of this compound to a thiol-containing protein.
-
Reagent Preparation:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a pH between 8.0 and 8.5.
-
If the protein has disulfide bonds that need to be reduced to free thiols, treat it with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or desalting column.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of the PEG linker to the protein will need to be optimized but a starting point is often a 5- to 20-fold molar excess of the linker.
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and any byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Confirm the conjugation using techniques such as SDS-PAGE (which should show an increase in molecular weight), mass spectrometry, or HPLC.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized molecule (from the previous protocol) and an alkyne-containing molecule.
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of an aqueous buffer and an organic co-solvent like DMSO or t-butanol).
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper (II) salt (e.g., CuSO₄).
-
Prepare a stock solution of a reducing agent (e.g., sodium ascorbate).
-
Optionally, prepare a stock solution of a copper (I)-stabilizing ligand (e.g., TBTA).
-
-
Click Reaction:
-
In a reaction vessel, combine the azide- and alkyne-containing molecules.
-
Add the copper (II) sulfate (B86663) solution (final concentration typically 50-100 µM).
-
If using, add the stabilizing ligand.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution (final concentration typically 1-5 mM).
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
-
Purification and Analysis:
-
Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques (e.g., HPLC, SEC).
-
Analyze the product by mass spectrometry or other relevant methods to confirm the successful conjugation.
-
Visual Guides
Caption: Workflow for conjugating this compound to a thiol-containing molecule.
Caption: A logical decision tree for troubleshooting low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1415800-37-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. aksci.com [aksci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Bromoacetamido-PEG5 -Azide CAS#: 1415800-37-1 [m.chemicalbook.com]
Validation & Comparative
characterization of Bromoacetamido-PEG5-azide labeled proteins
A Comparative Guide to Protein Labeling: Characterization of Bromoacetamido-PEG5-azide and its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of proteins is a cornerstone of modern molecular biology and proteomics. This compound has emerged as a valuable tool for such applications, offering a bifunctional linkage for both cysteine-specific modification and subsequent bioorthogonal conjugation. This guide provides an objective comparison of this compound with other common cysteine-reactive labeling reagents, supported by a summary of available performance data and detailed experimental protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinking reagent. It comprises three key components:
-
A bromoacetamide group: This electrophilic moiety reacts specifically with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond.[1][2]
-
A polyethylene (B3416737) glycol (PEG) spacer (PEG5): The five-unit PEG linker enhances the solubility of the reagent and the resulting labeled protein in aqueous solutions, and it provides spatial separation between the protein and the azide (B81097) group.[1][2]
-
An azide group: This functional group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the highly specific and efficient attachment of a wide range of reporter molecules, such as fluorescent dyes, biotin, or other probes containing a compatible alkyne group.[3][4]
This dual functionality makes this compound a versatile reagent for a two-step protein labeling strategy, enabling precise control over the introduction of probes.
Comparison with Alternative Cysteine-Reactive Reagents
The selection of a cysteine-labeling reagent is critical and depends on the specific application, desired reactivity, and downstream analytical methods. This compound is often compared with two other major classes of cysteine-reactive reagents: iodoacetamides and maleimides.
| Feature | Bromoacetamide (e.g., this compound) | Iodoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Cysteine Thiol Groups | Cysteine Thiol Groups | Cysteine Thiol Groups |
| Relative Reactivity | Comparable to iodoacetamide.[5] | High, widely used standard.[5] | Generally faster reaction kinetics than haloacetamides.[6] |
| Specificity | Primarily targets cysteines; potential for off-target reactions with methionine, lysine (B10760008), and histidine at higher pH.[5] | Primarily targets cysteines; known off-target reactivity with methionine, histidine, and lysine at higher pH.[5][7] | Very high for sulfhydryls at neutral pH (6.5-7.5).[6] |
| Linkage Stability | Forms a highly stable thioether bond.[1] | Forms a stable thioether bond.[7] | Forms a thiosuccinimide ether which can be prone to a retro-Michael reaction, leading to deconjugation.[1] |
| Key Advantages | Good reactivity and forms a very stable linkage. The azide handle allows for versatile two-step labeling.[1][4] | Well-established, cost-effective, and extensively documented in proteomics workflows.[7] | High specificity and rapid reaction at physiological pH.[6] |
| Potential Drawbacks | Less commonly used than iodoacetamide, with less available comparative quantitative data. | Can exhibit significant off-target modifications under non-optimal conditions.[5] | The resulting linkage can be less stable compared to the thioether bond formed by haloacetamides.[1] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general steps for the initial labeling of a protein with this compound to introduce the azide handle.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, as it will compete with the protein's cysteine residues for the labeling reagent.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.
-
The azide-labeled protein is now ready for the subsequent click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Labeled Proteins
This protocol describes the "click" reaction to conjugate an alkyne-containing probe to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing probe (e.g., fluorescent dye-alkyne, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-probe in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of the copper ligand in DMSO or water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the alkyne-probe.
-
Add the copper ligand to a final concentration of 0.1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein conjugate using a desalting column, dialysis, or HPLC to remove the catalyst and excess probe.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying chemistry, the following diagrams illustrate the key workflows and reactions.
References
A Comparative Guide to the Mass Spectrometry Analysis of Bromoacetamido-PEG5-azide Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of the resulting conjugates is paramount. Bromoacetamido-PEG5-azide is a popular heterobifunctional linker, enabling the conjugation of molecules to thiol-containing proteins and subsequent click chemistry applications. Mass spectrometry (MS) stands as a cornerstone analytical technique for the in-depth characterization of these conjugates. This guide provides a comparative analysis of the mass spectrometry of this compound conjugates against common alternatives, supported by experimental data and detailed protocols.
Overview of this compound Conjugation
This compound facilitates a two-step conjugation process. The bromoacetamide group reacts specifically with free thiol groups, such as those on cysteine residues of a protein, to form a stable thioether bond. The terminal azide (B81097) group remains available for subsequent ligation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as click chemistry. The polyethylene (B3416737) glycol (PEG) spacer, in this case with five repeating units, enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
Comparison with Thiol-Reactive Alternatives: The Case of Maleimides
A primary alternative to bromoacetamide for thiol-directed conjugation is the maleimide (B117702) functional group. The choice between these two chemistries can significantly impact the stability of the final conjugate, a factor that is discernible through mass spectrometry.
-
Bromoacetamide Conjugates: The thioether bond formed is highly stable, resistant to hydrolysis and exchange reactions across a broad pH range. This stability translates to more homogenous samples for MS analysis, with a lower incidence of degradation products.
-
Maleimide Conjugates: While the reaction of maleimides with thiols is rapid, the resulting succinimide (B58015) ring can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. Furthermore, the maleimide ring can undergo hydrolysis. These instabilities can manifest in the mass spectrum as a mixture of conjugated, unconjugated, and hydrolyzed species, complicating data interpretation.
A study comparing the reactivity of bromoacetyl (a related chemistry to bromoacetamide) and maleimide groups with thiols highlighted that bromoacetyl groups react at a higher pH (around 9.0) with high chemoselectivity, while maleimides are more reactive at a more neutral pH of 6.5.[1][2] This differential reactivity can be exploited for sequential conjugation strategies.
Quantitative Data Presentation
The following tables summarize the expected and observed data from the mass spectrometry analysis of protein conjugates.
Table 1: Key Characteristics of Thiol-Reactive Linkers
| Feature | This compound | Maleimide-PEG-Azide (Typical) |
| Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 |
| Bond Stability | High (Stable Thioether) | Moderate (Thioether, susceptible to retro-Michael addition) |
| Homogeneity of Conjugate | High | Can be lower due to potential for hydrolysis and deconjugation |
| MS Spectrum Complexity | Low | Potentially higher due to side products |
Table 2: Mass Spectrometry Data for a Model Protein Conjugate
| Parameter | This compound Conjugate | Maleimide-PEG-Azide Conjugate |
| Molecular Weight of Linker | 427.3 Da | Varies (e.g., ~400-500 Da) |
| Expected Mass Shift (Monoconjugate) | + 346.2 Da (loss of HBr) | Varies based on specific linker |
| Observed Intact Mass (Deconvoluted) | [Mass of Protein] + 346.2 Da | [Mass of Protein] + [Mass of Linker] |
| Relative Abundance of Unconjugated Protein | Low | Can be higher |
| Observed Side Products | Minimal | Potential for species corresponding to hydrolyzed linker (+18 Da) or deconjugated protein |
Experimental Protocols
A robust experimental protocol is crucial for obtaining high-quality mass spectrometry data.
1. Conjugation of a Protein with this compound
-
Protein Preparation: If targeting disulfide-bonded cysteines, reduce the protein with a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1 hour. Remove the reducing agent using a desalting column.
-
Reaction Setup: Dissolve the this compound linker in an organic solvent such as DMSO. Add the linker to the protein solution (in a buffer like PBS, pH 7.5-8.5) at a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
2. LC-MS Analysis of the Conjugate
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein separation (e.g., C4, 300 Å, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein conjugate (e.g., m/z 500-4000).
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted using software such as MaxEnt or BioConfirm to obtain the zero-charge state mass of the intact protein and its conjugate.
-
3. Tandem MS for Fragmentation Analysis
For confirmation of the conjugation site and linker identity, tandem MS (MS/MS) can be performed on proteolytic digests of the conjugate. The fragmentation of the PEG linker is characterized by the neutral loss of ethylene (B1197577) glycol units (44.03 Da).
Visualizing Workflows and Pathways
Caption: Workflow for conjugation and mass spectrometry analysis.
Caption: Impact of linker choice on MS analysis outcome.
References
A Head-to-Head Comparison: Bromoacetamido-PEG5-azide vs. Alternative PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, significantly influencing the stability, efficacy, and safety of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of Bromoacetamido-PEG5-azide with other common polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data to inform rational linker selection.
At the heart of bioconjugate design is the linker, a molecular bridge that connects a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug. The ideal linker is stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allows for efficient payload delivery at the target site. This compound is a heterobifunctional linker that offers distinct advantages through its specific reactive groups: a bromoacetamide function for stable conjugation to thiol groups (e.g., cysteine residues on proteins) and an azide (B81097) handle for bioorthogonal "click" chemistry.
Chemical Reactivity and Linkage Stability: A Decisive Factor
The performance of a linker is fundamentally tied to the stability of the covalent bond it forms with the biomolecule. This compound utilizes a bromoacetamide group for reaction with thiols, forming a highly stable thioether bond. This stands in contrast to the more commonly used maleimide-based linkers, which form a thiosuccinimide ether linkage.
While both reactions are efficient, the resulting bonds exhibit different stability profiles, particularly in the physiological environment of blood plasma. The thiosuccinimide linkage from maleimide (B117702) chemistry is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload. This premature release is a significant concern in drug development as it can increase systemic toxicity and reduce the therapeutic index of an ADC.[1][2]
In contrast, the thioether bond formed by the reaction of a bromoacetamide with a thiol is essentially irreversible under physiological conditions, offering superior stability.[1][] This enhanced stability prevents the premature release of the payload, ensuring that the bioconjugate remains intact until it reaches its target.
The Role of the PEG Spacer and Azide Functionality
The "PEG5" component of this compound refers to a discrete chain of five polyethylene glycol units. PEGylation is a widely adopted strategy in drug development to enhance the physicochemical properties of bioconjugates. The hydrophilic PEG spacer can:
-
Improve Solubility: Mitigate aggregation issues, especially with hydrophobic payloads.
-
Enhance Pharmacokinetics: Increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.
-
Reduce Immunogenicity: Shield the payload and antibody from the immune system.
The terminal azide group provides a versatile handle for subsequent modifications using highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the modular construction of complex bioconjugates in a controlled manner.
Comparative Performance Data
While direct head-to-head studies comparing this compound with other linkers in a single ADC construct are limited in publicly available literature, the following tables synthesize data from various sources to provide a comparative overview of the underlying chemistries.
Table 1: Comparison of Thiol-Reactive Linker Chemistries
| Linker Chemistry | Bond Type | Plasma Stability | Key Considerations |
| Bromoacetamide | Thioether | High | Forms a stable, irreversible carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols.[1][] |
| Maleimide | Thiosuccinimide ether | Variable | Prone to retro-Michael reaction, leading to deconjugation. Susceptible to exchange with thiols like albumin. Stability can be improved with next-generation maleimides.[1][2] |
Table 2: Qualitative Comparison of Heterobifunctional PEG Linkers
| Linker Type | Thiol-Reactive Group | Second Functional Group | Key Advantages | Potential Trade-offs |
| Bromoacetamido-PEG-Azide | Bromoacetamide | Azide | Highly stable thioether linkage; Versatile click chemistry handle. | Reaction with thiols may be slower than with maleimides. |
| Maleimido-PEG-Azide | Maleimide | Azide | Fast thiol conjugation; Versatile click chemistry handle. | Potential for linker instability and payload loss. |
| SMCC-PEG | Maleimide | NHS Ester | Well-established for linking amines and thiols. | Hydrophobicity of SMCC can lead to aggregation; Maleimide instability. |
Experimental Workflows and Protocols
Accurate evaluation of linker performance is crucial for selecting the optimal candidate for a given application. Below are representative experimental workflows and protocols for key analyses.
Figure 1: General experimental workflow for the preparation and evaluation of an antibody-drug conjugate (ADC) using a thiol-reactive linker.
Protocol 1: Antibody-Drug Conjugation with Bromoacetamido-PEG-Payload
Objective: To conjugate a bromoacetamido-activated PEG-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Bromoacetamido-PEG5-payload, dissolved in DMSO
-
PD-10 desalting columns
-
Reaction buffer (e.g., PBS with EDTA, pH 8.0)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by passing the solution through a PD-10 desalting column equilibrated with the reaction buffer.
-
-
Conjugation:
-
Immediately add the Bromoacetamido-PEG5-payload solution to the reduced antibody at a 5-fold molar excess per free thiol.
-
Incubate the reaction at room temperature for 4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To compare the stability of ADCs prepared with different linkers in human plasma.
Materials:
-
Purified ADCs (e.g., Bromoacetamide-linked vs. Maleimide-linked)
-
Human plasma
-
37°C incubator
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADCs in human plasma at a final concentration of 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Processing:
-
For analysis of intact ADC, samples can be analyzed directly or after affinity purification.
-
To measure released payload, precipitate plasma proteins with acetonitrile, centrifuge, and collect the supernatant.
-
-
Analysis:
-
Analyze the amount of intact ADC remaining at each time point by LC-MS to determine the change in average DAR.
-
Quantify the concentration of released payload in the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the half-life of each ADC.
-
Signaling Pathways and Logical Relationships
The choice of linker directly impacts the therapeutic index of an ADC, which is a measure of its efficacy relative to its toxicity. A more stable linker contributes to a wider therapeutic window.
Figure 2: Logical relationship between linker chemistry, in vivo stability, and the therapeutic index of an ADC.
Conclusion
The selection of a PEG linker is a critical step in the design of effective and safe bioconjugates. This compound offers a compelling combination of features: the high stability of a bromoacetamide-thiol linkage, the beneficial pharmacokinetic properties imparted by the PEG spacer, and the synthetic versatility of an azide handle for click chemistry.
While maleimide-based linkers have been widely used, their susceptibility to deconjugation in plasma remains a significant drawback. The irreversible thioether bond formed by bromoacetamide chemistry provides a more robust alternative, minimizing premature payload release and potentially leading to a wider therapeutic index.[1] For researchers aiming to develop highly stable and well-defined bioconjugates, this compound represents a superior choice over traditional maleimide-based linkers. The final selection, however, should always be guided by empirical data from head-to-head comparisons using the specific antibody and payload of interest.
References
Stability Showdown: Bromoacetamide vs. Maleimide Linkages in Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the stability of the linkage between the targeting moiety and the payload is paramount to efficacy and safety. Premature cleavage of this bond in circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective, data-driven comparison of two commonly employed cysteine-reactive chemistries: bromoacetamide and maleimide (B117702) linkages.
Executive Summary
The thioether bond formed via a bromoacetamide linkage demonstrates superior stability and irreversibility compared to the thiosuccinimide adduct resulting from a maleimide linkage. Experimental data consistently indicates that maleimide-based conjugates are susceptible to a retro-Michael reaction in physiological conditions, leading to premature drug release. In contrast, bromoacetamide-linked conjugates exhibit significantly higher stability in plasma, minimizing off-target effects and enhancing payload delivery to the target site.
Data Presentation: A Quantitative Comparison
The following tables summarize the key stability characteristics of bromoacetamide and maleimide linkages based on available experimental data.
Table 1: General Stability Characteristics
| Feature | Bromoacetamide Linkage | Maleimide Linkage |
| Bond Type | Thioether | Thiosuccinimide |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Stability | High, generally considered irreversible[][] | Variable, susceptible to retro-Michael reaction[3][4] |
| Cleavage in Plasma | Minimal to none reported[][3] | Significant deconjugation observed[3][4][5] |
Table 2: Comparative Stability Data in Biological Media
| Linkage Type | System | Time | % Deconjugation / Drug Release | Reference |
| Bromoacetamide | ADC in mice | 2 weeks | No measurable systemic drug release | [][3] |
| Maleimide (N-alkyl) | ADC in mice/plasma | 7-14 days | 50-75% | [4] |
| Maleimide (N-alkyl) | ADC in buffer and serum (37°C) | 7 days | 35-67% | [5] |
| Maleimide (N-aryl) | ADC in buffer and serum (37°C) | 7 days | < 20% | [5] |
Chemical Reactions and Stability Mechanisms
The distinct stability profiles of bromoacetamide and maleimide linkages stem from their fundamental reaction mechanisms and the nature of the resulting covalent bond.
Bromoacetamide Linkage: A Stable Thioether Bond
Bromoacetamide reacts with the thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. This forms a highly stable and essentially irreversible thioether bond.
Maleimide Linkage and the Retro-Michael Reaction
Maleimide moieties react with thiols through a Michael addition, forming a thiosuccinimide linkage. While this reaction is efficient, the resulting bond is reversible under physiological conditions through a retro-Michael reaction. This equilibrium can lead to the dissociation of the payload from the antibody, which can then be transferred to other thiol-containing molecules in the plasma, such as albumin.[4]
Experimental Protocols
The following is a representative protocol for a head-to-head comparison of the in vitro plasma stability of antibody-drug conjugates with bromoacetamide and maleimide linkages.
Objective
To quantitatively compare the stability of a bromoacetamide-linked ADC and a maleimide-linked ADC in human plasma over time.
Materials
-
Bromoacetamide-linked ADC
-
Maleimide-linked ADC
-
Human plasma (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Affinity capture beads (e.g., Protein A/G)
-
Reducing agent (e.g., DTT)
-
Denaturing buffer
-
Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)
Experimental Workflow
Detailed Method
-
Incubation: Dilute the bromoacetamide-linked and maleimide-linked ADCs to a final concentration of 100 µg/mL in human plasma. Incubate the samples at 37°C.[6]
-
Time Points: Collect aliquots at 0, 24, 48, 96, and 168 hours. Immediately freeze the aliquots at -80°C to quench any further reaction.[6]
-
Affinity Capture: Thaw the plasma samples and incubate with Protein A/G magnetic beads to capture the ADCs.
-
Washing and Elution: Wash the beads with PBS to remove non-specifically bound proteins. Elute the ADCs from the beads using a low pH elution buffer.
-
Sample Preparation for LC-MS: Neutralize the eluted samples. For intact mass analysis, dilute the sample in an appropriate buffer. For reduced analysis, treat the sample with a reducing agent like DTT to separate the light and heavy chains.
-
LC-MS Analysis: Inject the prepared samples onto a reverse-phase or size-exclusion chromatography column coupled to a high-resolution mass spectrometer.[5]
-
Data Analysis: Process the mass spectrometry data to determine the average drug-to-antibody ratio (DAR) for each sample at each time point. The percentage of intact ADC remaining is calculated relative to the 0-hour time point. Plot the percentage of intact ADC versus time to determine the stability profile and calculate the degradation rate and half-life for each conjugate.
Conclusion
The choice of linker chemistry is a critical decision in the design of bioconjugates. The evidence strongly supports the use of bromoacetamide linkages over traditional maleimide linkages when long-term stability in circulation is required. The thioether bond formed by bromoacetamide is robust and not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates. This superior stability translates to a longer in vivo half-life of the intact conjugate, potentially leading to increased efficacy and a better safety profile. While advancements in maleimide chemistry, such as the use of N-aryl maleimides, have shown improved stability over their N-alkyl counterparts, the inherent irreversibility of the bromoacetamide linkage makes it a more reliable choice for applications demanding high stability. Researchers and drug developers should carefully consider these stability differences when selecting a conjugation strategy to ensure the optimal performance of their therapeutic candidates.
References
- 3. researchgate.net [researchgate.net]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Guide to Size Exclusion Chromatography for PEGylated Protein Analysis
For researchers, scientists, and drug development professionals grappling with the analysis of PEGylated proteins, Size Exclusion Chromatography (SEC) emerges as a cornerstone technique. This guide provides an objective comparison of SEC with other analytical methods, supported by experimental data, to empower informed decisions in your analytical workflow.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals, including increased serum half-life and reduced immunogenicity.[1][2] However, this modification introduces analytical challenges in characterizing the resulting heterogeneous mixture, which may contain the desired PEGylated protein, unreacted protein, excess PEG reagent, and potential aggregates.[3] SEC, a high-performance liquid chromatography (HPLC) mode that separates molecules based on their hydrodynamic radius, is a principal method for assessing the purity and aggregation of these complex biotherapeutics.[1][4]
Unraveling the Mixture: SEC in Action
SEC effectively separates species based on their size in solution.[3] The larger the molecule, the faster it elutes from the column, as it traverses a shorter path through the porous stationary phase. This principle allows for the distinct separation of high-molecular-weight aggregates, the PEGylated protein monomer, and the smaller, unmodified protein.[4]
A typical SEC workflow for PEGylated protein analysis involves the following key steps:
Head-to-Head: SEC vs. Alternative Techniques
While SEC is a powerful tool, other chromatographic techniques can also be employed for the analysis of PEGylated proteins, each with its own set of advantages and limitations. The choice of method often depends on the specific analytical goal.
| Feature | Size Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) | Ion-Exchange Chromatography (IEC) |
| Principle of Separation | Hydrodynamic Radius (Size) | Hydrophobicity | Surface Charge |
| Primary Application | Aggregate and fragment analysis, Purity assessment | Separation of isoforms, Analysis of free PEG | Separation of positional isomers, Charge variant analysis |
| Advantages | - Mild, non-denaturing conditions- Good for quantifying aggregates- Predictable elution based on size | - High resolving power for species with different hydrophobicities- Can separate free PEG from protein species[5] | - Can resolve isomers with different charge distributions[4] |
| Disadvantages | - Potential for non-specific interactions with the column matrix[1]- Limited resolution for species of similar size[6]- May not separate free PEG from the conjugate[5] | - Can be denaturing for some proteins- Requires organic solvents in the mobile phase | - PEG chains can shield charges, affecting separation[]- Complex method development |
Performance Under the Microscope: Experimental Data
The efficacy of SEC in resolving PEGylated protein species is demonstrated in the following experimental data.
Table 1: SEC Separation of a PEGylated Protein and its Variants
| Analyte | Retention Time (min) | Peak Area (%) | Molecular Weight (kDa) (by MALS) |
| High Molecular Weight Aggregates | 8.5 | 1.2 | >1000 |
| PEG-Protein Conjugate (Monomer) | 10.2 | 98.3 | ~416 |
| Unconjugated Protein (Fab) | 12.1 | 0.5 | ~47 |
This data is representative and compiled from similar studies.[8]
Table 2: Comparison of SEC and RPC for PEGylated Protein Analysis
| Method | Resolution (PEG-Protein vs. Unconjugated Protein) | Resolution (PEG-Protein vs. Free PEG) | Throughput |
| SE-UPLC [5] | High | Low to Moderate | High |
| RP-UPLC [5] | High | High | High |
This comparison highlights that while SEC excels at separating the conjugated and unconjugated protein, RPC can offer superior resolution for separating the conjugate from free PEG.[5]
Diving Deeper: Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed experimental protocols for the SEC analysis of a PEGylated protein.
Protocol 1: SEC-HPLC for Purity and Aggregate Analysis of a Multimeric PEG-Protein Conjugate[8]
-
Instrumentation: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.[1]
-
Column: Tosoh TSKgel G4000SWXL, 7.8 mm x 300 mm, 8 µm.[8]
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 with 10% Isopropyl Alcohol.[8]
-
Flow Rate: 0.5 mL/min (isocratic).[8]
-
Column Temperature: 28 °C.[8]
-
Detection: UV at 280 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Sample Concentration: 5.0 mg/mL.[8]
Protocol 2: SE-UPLC Analysis of a PEGylated Protein[5]
-
Instrumentation: Waters ACQUITY UPLC H-Class Bio System or equivalent.
-
Column: ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm.
-
Mobile Phase: 100 mM Sodium Phosphate, pH 6.8.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Protein, activated PEG, and conjugated samples prepared at 1 mg/mL in mobile phase.
Conclusion
Size Exclusion Chromatography stands as a robust and indispensable technique for the routine analysis of PEGylated proteins, particularly for the critical assessment of purity and the quantification of aggregates.[1] Its non-denaturing nature and predictable separation based on molecular size make it a reliable method in a regulated environment. However, for comprehensive characterization, especially for resolving positional isomers or separating free PEG, orthogonal methods such as Reversed-Phase and Ion-Exchange Chromatography are valuable complementary tools.[4][5] The selection of the most appropriate analytical strategy will ultimately be guided by the specific questions being addressed and the unique characteristics of the PEGylated protein therapeutic.
References
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the efficacy, safety, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have catalyzed the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to PEG linkers, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
The Limitations of PEG Linkers
Poly(ethylene glycol) has been extensively used to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] Its hydrophilic and flexible nature can shield the conjugated molecule from enzymatic degradation and decrease immunogenicity.[1] However, the so-called "PEG dilemma" has become more prominent. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to the accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, PEG is not biodegradable, which raises concerns about potential long-term accumulation and toxicity.[2][3] These disadvantages have created a pressing need for alternative linkers that can replicate or surpass the benefits of PEG without its associated drawbacks.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged, offering distinct advantages in terms of biocompatibility, biodegradability, and performance. This guide focuses on three prominent alternatives: polysarcosine (pSar), poly(2-oxazoline)s (POx), and polypeptides.
Polysarcosine (pSar): A Promising Polypeptoid Alternative
Polysarcosine is a polypeptoid, a polymer class with a structure similar to polypeptides, that has garnered significant attention as a PEG alternative.[1][4] It is known for its excellent biocompatibility, biodegradability, and low immunogenicity.[1][4]
dot
Figure 1: Chemical structures of PEG and Polysarcosine (pSar) repeating units.
Experimental data from head-to-head studies indicate that pSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly in the context of ADCs with a high drug-to-antibody ratio (DAR).[1][5] pSar can more effectively mask the hydrophobicity of the payload, enabling higher drug loading without leading to aggregation and poor pharmacokinetics.[1]
Poly(2-oxazoline)s (POx): A Versatile Class of Polymers
Poly(2-oxazoline)s are a class of polymers that share many of the desirable properties of PEG, including hydrophilicity and biocompatibility, but with a distinct chemical structure.[6][7] They have been extensively studied as PEG substitutes in various biomedical applications.[6][8] In vitro studies have shown that poly(2-ethyl-2-oxazoline) is well-tolerated even at high concentrations.[8]
Polypeptide Linkers: Tunable and Biodegradable Spacers
Naturally occurring or synthetic amino acid sequences provide a highly versatile and biodegradable alternative to PEG.[1][9] These linkers can be precisely engineered to control length, rigidity, and cleavability, offering a high degree of tunability for specific applications.[9] A well-known example is the valine-citrulline (Val-Cit) dipeptide linker, which is designed to be cleaved by cathepsin B, an enzyme overexpressed in many tumor cells.[10][11]
Performance Comparison of PEG Alternatives
The following tables summarize the key performance characteristics of pSar, POx, and polypeptide linkers in comparison to PEG, based on available experimental data.
Table 1: Physicochemical and Biological Properties
| Property | PEG | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) | Polypeptide Linkers |
| Biocompatibility | Generally good, but concerns about immunogenicity exist[1][7] | Excellent, considered non-immunogenic[1] | Good, biocompatible even at high concentrations[6][8] | Excellent, composed of natural amino acids[1] |
| Biodegradability | Non-biodegradable[2][3] | Biodegradable[1] | Generally considered non-biodegradable, but some derivatives show degradability | Biodegradable[1][9] |
| Immunogenicity | Can elicit anti-PEG antibodies[1][7] | Low to non-immunogenic[1] | Generally low immunogenicity[12] | Low to non-immunogenic[1] |
| Hydrophilicity | High | High | Tunable (from hydrophilic to hydrophobic)[5] | Tunable based on amino acid sequence |
| Synthesis | Well-established but can be challenging to obtain monodisperse polymers[7] | Can be synthesized with high control over molecular weight and low polydispersity[13] | Living cationic ring-opening polymerization allows for good control[14] | Standard solid-phase or liquid-phase peptide synthesis[2] |
Table 2: Performance in Antibody-Drug Conjugates (ADCs)
| Performance Metric | PEG-based ADCs | pSar-based ADCs | POx-based ADCs | Polypeptide-based ADCs |
| Drug-to-Antibody Ratio (DAR) | High DAR can lead to aggregation and poor pharmacokinetics[1] | Enables higher DAR while maintaining favorable physicochemical properties[1][5] | Can be used to improve solubility of hydrophobic payloads | Design-dependent |
| In Vitro Cytotoxicity (IC50) | Potency can be influenced by linker length[7] | Comparable or slightly higher potency in some studies[1][15] | Data is emerging, with some studies showing comparable performance to PEG[16] | High potency, especially with cleavable linkers like Val-Cit[10] |
| In Vivo Efficacy | Effective, but can be limited by clearance due to anti-PEG antibodies[1] | Superior tumor growth inhibition in some preclinical models[15] | Promising results in preclinical studies[17] | Widely used in approved and clinical-stage ADCs, demonstrating high efficacy[9][10] |
| Pharmacokinetics (PK) | Prone to accelerated blood clearance in the presence of anti-PEG antibodies[1] | Slower clearance rates and longer half-life compared to equivalent length PEG in some studies[5] | Can improve circulation times[18] | PK profile can be tuned by linker design |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with alternative linkers. Below are representative protocols for key experiments.
Synthesis of a Valine-Citrulline (Val-Cit) PABC Linker for ADCs
This protocol describes the solid-phase synthesis of a cleavable Val-Cit linker with a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer.
dot
Figure 2: Workflow for the solid-phase synthesis of a Val-Cit-PAB linker.
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[2]
-
Citrulline Coupling: Couple Fmoc-Cit-OH to the resin using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA in DMF).[2]
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.[2]
-
Valine Coupling: Couple Fmoc-Val-OH to the deprotected citrulline residue.[2]
-
PABC Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.[2]
-
Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA).[2]
-
Purification: Purify the crude linker by reverse-phase HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is commonly employed to determine the cytotoxicity of ADCs.[11][19]
dot
Figure 3: Workflow of an in vitro cytotoxicity (MTT) assay.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11][19]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium and add them to the respective wells.[11][19]
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C in a humidified CO2 incubator.[11][19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.[11][19]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals and incubate overnight.[11][19]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[11][19]
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration. The IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined from the resulting dose-response curve.[1]
Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
HIC is a powerful technique for characterizing the heterogeneity of ADCs, particularly for determining the drug-to-antibody ratio (DAR).[3][6]
-
Mobile Phase Preparation: Prepare a high-salt mobile phase A (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) and a low-salt mobile phase B (e.g., 25 mM Sodium Phosphate, pH 7.0).[8]
-
Sample Preparation: Dilute the ADC sample in a buffer to a suitable concentration and adjust the salt concentration to be compatible with the initial mobile phase conditions.[8]
-
Chromatographic Separation:
-
Equilibrate the HIC column with a mixture of mobile phases A and B.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from high salt to low salt concentration. Species with higher DAR, being more hydrophobic, will elute later.[4]
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The different peaks in the chromatogram correspond to the antibody with different numbers of conjugated drugs. The average DAR can be calculated from the relative peak areas.
Conclusion
The landscape of bioconjugation is evolving beyond its traditional reliance on PEG linkers. Alternatives such as polysarcosine, poly(2-oxazoline)s, and polypeptides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[1] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs.[1] While more extensive direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The judicious selection of a linker, based on a thorough understanding of its properties and the specific therapeutic application, is paramount to the successful development of advanced biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Polyethylene Glycol (PEG) Linker Length in Bioconjugate Design
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical components of a bioconjugate, the linker—a molecular bridge connecting the biological moiety to a payload—plays a pivotal role in defining the final product's efficacy, stability, and pharmacokinetic profile.[1] Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1][2]
This guide provides an objective comparison of how varying PEG linker lengths influence the physicochemical and biological properties of bioconjugates, with a focus on antibody-drug conjugates (ADCs). The selection of an optimal PEG linker length is a balancing act, often involving a trade-off between improved pharmacokinetics and maintained biological activity.[3][4] This analysis, supported by experimental data, aims to inform the strategic selection of PEG linkers for specific bioconjugation applications.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain, from short discrete molecules (e.g., PEG4, PEG8) to longer polymer chains (e.g., PEG24), significantly impacts the performance of a bioconjugate.[1][3] Longer linkers can enhance solubility and pharmacokinetic properties, particularly for hydrophobic payloads, while shorter linkers may be advantageous for creating compact conjugates or when a shorter distance between the targeting moiety and the payload is required.[1][5]
Data Presentation
The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics [6]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Key Observation |
| < PEG8 | Rapidly Increased | Conjugates with PEG linkers shorter than PEG8 exhibited accelerated clearance. |
| PEG8 | Optimal (Slow) | A PEG8 side chain was identified as the minimum length to achieve optimal slower clearance. |
| > PEG8 (e.g., PEG12, PEG24) | Slow | Longer chains did not provide a significant further advantage in reducing the clearance rate compared to PEG8.[4] |
Data synthesized from a study on ADCs with varying PEG side chain lengths. Clearance rates were determined in Sprague-Dawley rats.[6]
Table 2: Impact of PEG Linker Length on ADC Tumor and Plasma Exposure in Xenograft Mice [5]
| PEG Units in Linker | Tumor Exposure | Plasma Exposure | Tumor to Plasma Exposure Ratio |
| 2 | Lower | Lower | Lower |
| 4 | Lower | Lower | Lower |
| 8 | Significantly Higher | Higher | Significantly Higher |
| 12 | Significantly Higher | Higher | Significantly Higher |
| 24 | Significantly Higher | Higher | Significantly Higher |
Data from a study investigating the effect of PEG chain length on ADC efficacy and biodistribution in tumor-bearing mice. A binary effect was observed, with PEG8, PEG12, and PEG24 providing similar and significantly higher tumor exposures compared to PEG2 and PEG4.[5]
Table 3: Influence of PEG Linker Length on In Vivo Antitumor Efficacy [5]
| PEG Units in Linker | Tumor Weight Reduction |
| Non-PEGylated Control | 11% |
| 2 | 35-45% |
| 4 | 35-45% |
| 8 | 75-85% |
| 12 | 75-85% |
| 24 | 75-85% |
This table illustrates a similar binary trend in efficacy, where longer PEG linkers (≥8 units) led to a more substantial reduction in tumor weight.[5]
Table 4: Qualitative Comparison of Different PEG Linker Length Categories [3]
| Property | Short PEG Linkers (e.g., PEG2-PEG4) | Medium PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24+) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Pharmacokinetics (Half-life) | Shorter | Longer | Longest |
| In Vitro Potency | Generally Higher | May be slightly reduced | Can be reduced due to steric hindrance |
| In Vivo Efficacy | Lower | Often Optimal | High, but may plateau |
| Immunogenicity | Higher potential | Reduced | Significantly Reduced[4] |
| Steric Hindrance | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparable studies for evaluating the impact of PEG linker length.
Bioconjugate Synthesis and Characterization
This protocol describes the general steps for synthesizing an antibody-drug conjugate with a PEG linker and subsequently characterizing it.
Materials:
-
Monoclonal antibody (mAb)
-
PEGylated linker-payload construct with a reactive group (e.g., maleimide)[3]
-
Reducing agent (e.g., TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2[1]
-
Size-exclusion chromatography (SEC) column[1]
-
UV/Vis Spectrophotometer
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a molar excess of a reducing agent like TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds, exposing free thiol groups. Incubate at 37°C for 1-2 hours.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized for conjugation.[3]
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to allow for the formation of a covalent bond (e.g., between a maleimide (B117702) group on the linker and a thiol group on the antibody).[3]
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1][3]
-
Characterization:
-
Purity and Aggregation: Analyze the purified conjugate by SEC.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody. This can be done using UV/Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the drug.[1] Alternatively, mass spectrometry can be used for more precise characterization.[7]
-
Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study to evaluate how PEG linker length affects the circulation half-life of a bioconjugate.
Materials:
-
Animal model (e.g., healthy mice or rats)[3]
-
Bioconjugates with varying PEG linker lengths
-
Equipment for intravenous administration and blood sampling
-
ELISA-based quantification kit specific for the antibody portion of the conjugate
Procedure:
-
Administration: Administer the bioconjugates with different PEG linker lengths intravenously to different groups of animals at a defined dose.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[3]
-
Sample Processing: Isolate plasma from the blood samples.[3]
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using an ELISA that detects the antibody.[3]
-
Data Analysis: Plot the plasma concentration of the bioconjugate over time for each group. Calculate key PK parameters such as clearance rate and half-life using appropriate software.
In Vivo Antitumor Efficacy Study
This protocol describes how to assess the therapeutic efficacy of bioconjugates with different PEG linker lengths in a tumor xenograft model.
Materials:
-
Immunodeficient mice
-
Cancer cell line for tumor implantation
-
Bioconjugates with varying PEG linker lengths
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the tumor-bearing mice into different treatment groups, including a vehicle control group and groups for each bioconjugate with a different PEG linker length. Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week) for the duration of the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[3]
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[3] Plot tumor growth curves for each group to visualize the differences in efficacy.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the impact of PEG linker length.
References
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG5-azide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bromoacetamido-PEG5-azide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Due to its chemical structure, this compound presents multiple hazards that require careful management.
Summary of Chemical Hazards
This compound is a molecule that combines the hazardous properties of an organic azide (B81097) and a bromoacetamide. The polyethylene (B3416737) glycol (PEG) linker increases its water solubility but does not mitigate the primary hazards. All personnel must consult the Safety Data Sheet (SDS) before handling this compound[1].
| Hazard Component | Description of Risk | Citations |
| Azide Group (-N₃) | High Acute Toxicity: Azides are highly toxic if ingested, inhaled, or absorbed through the skin, acting similarly to cyanide by inhibiting cytochrome oxidase. | [2] |
| Explosion Hazard: Organic azides can be shock-sensitive and decompose violently with heat, light, or pressure. Critically, azides react with heavy metals (e.g., lead, copper, silver, mercury) to form highly explosive metal azides. | [2][3] | |
| Bromoacetamide Group | Toxicity & Corrosivity: Classified as acutely toxic if swallowed. It can cause severe skin burns and serious eye damage. | [1] |
| Incompatibilities | Acids: Mixing with acids can generate highly toxic and explosive hydrazoic acid gas. | [3] |
| Heavy Metals: Contact with metals like lead, copper, zinc, silver, and mercury can form shock-sensitive explosive salts. This is a major concern for plumbing systems. | [2][4] | |
| Halogenated Solvents: Should not be mixed or stored with halogenated solvents (e.g., dichloromethane, chloroform) due to the potential formation of extremely unstable compounds like di- and tri-azidomethane. | [3][5] |
Core Disposal Principle: Hazardous Waste Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain.[2][4] The reaction with metal plumbing components can lead to the formation and accumulation of dangerously explosive metal azides.[4] All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from waste generation to final collection.
Part 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile is a common choice; double-gloving is recommended).[4]
-
Body Protection: A laboratory coat is mandatory. For handling larger quantities or when there is a risk of splashing, a disposable, fluid-resistant gown should be used.
-
Work Area: All handling of the compound and its waste should be conducted inside a certified chemical fume hood.
Part 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Container Selection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of non-metallic materials, such as polyethylene or polypropylene, to avoid the formation of metal azides.[2]
-
Waste Stream Separation: This waste must be kept separate from other waste streams. Do not mix with:
Part 3: Handling Specific Waste Forms
-
Unused or Expired Compound: Place the original container, or the material itself, directly into the designated hazardous waste container.
-
Aqueous Solutions: Pour dilute solutions directly into the designated non-metallic hazardous waste container. While neutralization procedures exist for bromoacetamide, attempting in-lab chemical treatment of azide-containing waste is strongly discouraged without a specific, validated protocol and direct approval from your EHS office, as improper handling can create more significant hazards (e.g., generation of hydrazoic acid).[3][4] The safest approach is to dispose of the untreated solution as hazardous waste.
-
Contaminated Labware and PPE:
-
Sharps (needles, glass pipettes): Dispose of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Solid Waste (gloves, pipette tips, paper towels): Place all contaminated solid waste into the designated hazardous waste container. Do not dispose of this material in regular or biohazard trash.[8]
-
Part 4: Labeling and Storage
-
Labeling: Attach a completed hazardous waste tag to the container as soon as you begin adding waste. The label must include:
-
The full chemical name: "Waste this compound"
-
All other chemical components in the waste mixture and their approximate concentrations.
-
The accumulation start date.
-
The name and contact information of the responsible researcher or Principal Investigator.
-
-
Storage: Store the sealed waste container in a cool, dry, and designated satellite accumulation area.[2] Ensure it is stored away from incompatible materials as illustrated below.
Emergency Procedures: Spills and Exposures
-
Minor Spill (in fume hood): If a small amount is spilled inside a chemical fume hood, absorb it with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand). Collect the contaminated absorbent into your hazardous waste container. Decontaminate the area.
-
Major Spill or Spill Outside a Fume Hood: Evacuate the immediate area. Alert colleagues and notify your institution's EHS office or emergency response team immediately. Do not attempt to clean it up yourself.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
Disclaimer: This guide provides general procedures based on available safety information. Always prioritize your institution's specific EHS guidelines and protocols. When in doubt, contact your EHS office for clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ucd.ie [ucd.ie]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Bromoacetamido-PEG5-azide
This guide provides crucial safety protocols and logistical information for the handling and disposal of Bromoacetamido-PEG5-azide, tailored for researchers, scientists, and professionals in drug development. Due to the presence of both a bromoacetamide and an azide (B81097) functional group, this compound presents a unique set of hazards that require strict adherence to safety procedures.
Immediate Safety Information:
This compound is a bifunctional linker molecule that should be handled with caution. The bromoacetamide moiety is a reactive electrophile and can act as an alkylating agent, while the organic azide group is energetic and potentially explosive.[1] Key hazards include:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, similar to other bromoacetamide compounds.[2]
-
Skin and Eye Damage: Likely to cause severe skin burns and eye damage upon direct contact.[2]
-
Explosive Potential: Organic azides can be sensitive to heat, light, shock, and friction, posing a risk of explosive decomposition.[3]
-
Reactivity: Reacts with acids to form the highly toxic and explosive hydrazoic acid. It can also form unstable and explosive heavy metal azides upon contact with metals like copper, lead, and brass.[3] Reactions with halogenated solvents can form extremely unstable di- and tri-azidomethane.[1][3]
In case of exposure, immediate action is critical. For eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[4] If ingested, do NOT induce vomiting and seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment based on the known hazards of its functional groups.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles compliant with EN 166 are essential.[3][4] A full-face shield must be worn over the goggles, especially when handling the solid or during reactions, to protect against splashes and potential explosions.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are generally recommended, but the specific glove type should be chosen based on the solvent being used and after consulting the glove manufacturer's resistance chart. |
| Body Protection | Laboratory Coat & Chemical Apron | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Plan
Adherence to a strict operational protocol is necessary to ensure the safe handling of this compound.
1. Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3]
-
Blast Shield: For reactions involving heating or on a larger scale, a blast shield should be placed between the user and the apparatus.[3]
-
Minimize Dust: When handling the solid, take care to minimize dust generation.[2][4]
-
Avoid Incompatibilities: Keep the compound away from heat, sparks, open flames, and other ignition sources.[5] Avoid contact with strong acids, strong bases, oxidizing agents, and metals such as copper and lead.[3][4] Do not use metal spatulas for handling.[1]
-
Small Scale: Whenever possible, work with the smallest practical quantities of the material.[3]
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The storage area should be away from incompatible substances and sources of heat or ignition.[4][5]
-
Protect from light.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents and environmental contamination.
1. Deactivation of Azide:
-
Before disposal, it is recommended to quench any residual azide. A common method is the slow addition of a reducing agent like triphenylphosphine.[3] This reaction should be performed in a fume hood with appropriate cooling, as it can be exothermic.[3]
2. Waste Collection:
-
Collect all waste containing this compound, including reaction residues, contaminated PPE, and cleaning materials, in a designated hazardous waste container.[2]
-
The container must be properly labeled with the contents and associated hazards.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.[2]
-
All local, state, and federal regulations for hazardous waste disposal must be followed.[2]
Visualized Workflow
The following diagram illustrates the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
